trans-2,3-Dihydro-3-hydroxyeuparin
描述
Structure
3D Structure
属性
IUPAC Name |
1-[(2R,3S)-3,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-6(2)13-12(16)9-4-8(7(3)14)10(15)5-11(9)17-13/h4-5,12-13,15-16H,1H2,2-3H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISFKKYLFKRYME-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(C2=CC(=C(C=C2O1)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@H](C2=CC(=C(C=C2O1)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling trans-2,3-Dihydro-3-hydroxyeuparin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural benzofuran (B130515) derivative, trans-2,3-Dihydro-3-hydroxyeuparin. This document details its known natural sources, comprehensive experimental protocols for its isolation and characterization, and relevant biological context. The information is presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and development.
Natural Occurrence
This compound is a benzofuran derivative that has been identified in plant species belonging to the Asteraceae family. While research on this specific compound is not extensive, its presence has been noted in the following genera:
-
Eupatorium: Species within this genus are known to produce a variety of bioactive compounds, including benzofurans. Eupatorium cannabinum has been cited as a potential source of this compound.
-
Senecio: Phytochemical studies of this genus have led to the isolation of numerous benzofuran compounds. Notably, a glycosidic form, 2,3-dihydro-3β-hydroxyeuparin 3-O-glucopyranoside, has been isolated from Senecio glaucus, suggesting the co-occurrence of the aglycone, this compound, within the plant.
The quantitative presence of this compound in these sources has not been extensively documented in publicly available literature. The yield of its glycoside from Senecio glaucus can be considered an indirect indicator of the potential abundance of the aglycone.
Isolation Methodologies
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatography. The following protocol is a comprehensive methodology adapted from the successful isolation of its glycosidic derivative from Senecio glaucus. Researchers can utilize this protocol as a robust starting point, with the understanding that optimization may be necessary depending on the specific plant material and target compound concentration.
General Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram:
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocol
2.2.1. Plant Material and Extraction
-
Collection and Preparation: The aerial parts of the source plant (e.g., Senecio glaucus) are collected during their flowering season. The plant material is air-dried in the shade and then ground into a coarse powder.
-
Extraction: The powdered plant material (e.g., 1 kg) is macerated with methanol (3 x 5 L) at room temperature for 48 hours for each extraction. The methanolic extracts are combined.
-
Concentration: The combined extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.
2.2.2. Solvent Partitioning (Fractionation)
-
The crude methanolic extract is suspended in distilled water (1 L).
-
The aqueous suspension is successively partitioned with solvents of increasing polarity:
-
n-hexane (3 x 1 L)
-
Chloroform (3 x 1 L)
-
Ethyl acetate (3 x 1 L)
-
n-butanol (3 x 1 L)
-
-
Each fraction is collected and concentrated under reduced pressure. The ethyl acetate fraction is typically enriched with moderately polar compounds like benzofurans and is taken forward for further purification.
2.2.3. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The dried ethyl acetate fraction (e.g., 10 g) is adsorbed onto silica gel (60 Å, 70-230 mesh) and loaded onto a silica gel column (e.g., 5 x 60 cm).
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions of a fixed volume (e.g., 250 mL) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Fractions with similar TLC profiles are pooled together to yield several sub-fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The sub-fraction containing the target compound is further purified by preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector at a suitable wavelength (e.g., 254 nm).
-
The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.
-
Hydrolysis of the Glycosidic Form (Optional)
If the isolated compound is the glycoside, the aglycone can be obtained through acid hydrolysis.
-
The isolated glycoside is dissolved in a mixture of methanol and 1 M hydrochloric acid.
-
The solution is refluxed for a few hours (e.g., 2-4 hours).
-
The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate).
-
The aglycone is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
The resulting aglycone can be further purified by chromatography if necessary.
Characterization
The structural elucidation of the isolated this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected spectroscopic data based on the analysis of its glycosidic derivative.
Table 1: Spectroscopic Data for the Characterization of the Aglycone Moiety of 2,3-dihydro-3β-hydroxyeuparin 3-O-glucopyranoside
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the dihydrobenzofuran skeleton, including signals for aromatic protons, a methine proton adjacent to a hydroxyl group, and protons of the isopropenyl group. The trans configuration would be indicated by the coupling constant between H-2 and H-3. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule, including those of the aromatic ring, the dihydrofuran ring, and the isopropenyl and acetyl substituents. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HR-MS) will provide the exact mass of the molecule, allowing for the determination of its molecular formula. |
| Infrared (IR) Spectroscopy | The IR spectrum will show absorption bands characteristic of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
| Ultraviolet (UV) Spectroscopy | The UV spectrum in a suitable solvent (e.g., methanol) will exhibit absorption maxima characteristic of the benzofuran chromophore. |
Logical Relationships in Isolation
The following diagram illustrates the logical decision-making process during the chromatographic purification steps.
Caption: Decision-making workflow for the purification of the target compound.
This technical guide provides a foundational understanding of the natural sources and isolation of this compound. The detailed protocols and workflows are intended to empower researchers to further investigate this and other related natural products for their potential applications in science and medicine.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Euparin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
While the specific biological activities of trans-2,3-Dihydro-3-hydroxyeuparin remain to be fully elucidated in publicly accessible literature, significant research into its parent compound, euparin (B158306), and the broader class of benzofuran (B130515) derivatives provides a strong foundation for predicting its therapeutic potential. This technical guide offers an in-depth analysis of the known biological activities of euparin and related benzofuran compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Overview of Biological Activities
Euparin, a natural benzofuran, has demonstrated a range of biological effects, with the most pronounced being its antifungal properties. Derivatives of euparin and other synthetic and natural benzofurans have also exhibited promising anticancer , anti-inflammatory , and antimicrobial activities. These compounds represent a versatile scaffold for the development of novel therapeutic agents.
Quantitative Biological Data
The following tables summarize the key quantitative data from studies on euparin and representative benzofuran derivatives, offering a comparative look at their potency across different biological assays.
Table 1: Antifungal and Antibacterial Activity of Euparin and its Derivatives
| Compound | Organism | Assay | Result |
| Euparin | Candida albicans | MIC | 7.81 µg/mL[1] |
| Euparin | Candida albicans | MFC | 15.62 µg/mL[1] |
| Benzofuran Derivative | Escherichia coli | MIC | 0.39 - 3.12 µg/mL[2] |
| Benzofuran Derivative | Staphylococcus aureus | MIC | 0.39 - 3.12 µg/mL[2] |
| Benzofuran Derivative | Methicillin-resistant S. aureus | MIC | 0.39 - 3.12 µg/mL[2] |
| Benzofuran Derivative | Bacillus subtilis | MIC | 0.39 - 3.12 µg/mL[2] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Anticancer Activity of Euparin Derivatives and other Benzofurans
| Compound | Cell Line | Assay | Result (IC₅₀) |
| Euparin Derivative | MDA-MB-231 (Breast Cancer) | MTT Assay | 166 µg/mL[1] |
| Benzofuran-Chalcone Hybrid (Compound 3d) | MCF-7 (Breast Cancer) | MTT Assay | 3.22 µM[3] |
| Benzofuran-Chalcone Hybrid (Compound 3d) | PC-3 (Prostate Cancer) | MTT Assay | 4.15 µM[3] |
IC₅₀: Half-maximal inhibitory concentration
Table 3: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Cell Line | Assay | Result (IC₅₀) |
| Aza-benzofuran Derivative (Compound 1) | RAW 264.7 Macrophages | NO Production Inhibition | 17.3 µM[4] |
| Aza-benzofuran Derivative (Compound 4) | RAW 264.7 Macrophages | NO Production Inhibition | 16.5 µM[4] |
| Piperazine/Benzofuran Hybrid (Compound 5d) | RAW 264.7 Macrophages | NO Production Inhibition | 52.23 µM[5] |
NO: Nitric Oxide
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the biological activities of euparin and benzofuran derivatives.
Antimicrobial Assays
a) Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) Determination:
The antimicrobial activity is commonly determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: The microbial strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Assay Procedure: The compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium. The microbial inoculum is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MFC/MBC: An aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The MFC or MBC is the lowest concentration that results in no growth on the subculture plates.
Anticancer Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO₂ at 37°C.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.[4]
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a short period before being stimulated with LPS.
-
LPS Stimulation: LPS is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Visualizing Biological Processes
The following diagrams, created using the DOT language, illustrate a general experimental workflow for biological activity screening and a key signaling pathway often implicated in the anti-inflammatory effects of benzofuran derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that euparin and its structural relatives within the benzofuran class are a rich source of biologically active compounds with significant therapeutic potential. While direct studies on this compound are needed, the data presented in this guide provides a solid framework for initiating such investigations. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its derivatives to fully characterize their activity profiles and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the benzofuran scaffold to develop potent and selective drug candidates for a variety of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to trans-2,3-Dihydro-3-hydroxyeuparin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2,3-Dihydro-3-hydroxyeuparin is a naturally occurring benzofuran (B130515) derivative found in various plant species, notably within the Eupatorium genus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates available information on related compounds and extracts to infer its potential characteristics and therapeutic applications. The guide also outlines general experimental protocols for the isolation and synthesis of similar dihydrobenzofuran structures, which can be adapted for this compound.
Chemical Structure and Identification
This compound is a member of the benzofuran class of organic compounds, characterized by a fused benzene (B151609) and furan (B31954) ring system. The "trans" designation in its name refers to the stereochemical arrangement of the substituents at positions 2 and 3 of the dihydrofuran ring.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 1-[(2R,3S)-3,6-dihydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone |
| CAS Number | 64185-57-5[1] |
| Molecular Formula | C₁₃H₁₄O₄[1] |
| Molecular Weight | 234.25 g/mol |
| SMILES | CC(=C)[C@H]1Oc2cc(O)c(cc2[C@@H]1O)C(C)=O[1] |
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
Data Summary Table:
| Property | Value/Information | Source/Inference |
| Appearance | Likely a solid powder. | Inferred from related natural products. |
| Melting Point | Not reported. | - |
| Boiling Point | Not reported. | - |
| Solubility | Likely soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] | Inferred from the solubility of the related compound trans-2,3-Dihydro-3-ethoxyeuparin.[2] |
| Storage Temperature | -20°C[1] | Vendor information.[1] |
Spectral Data:
While specific spectra for this compound are not published, the expected spectral characteristics can be predicted based on its functional groups:
-
¹H NMR: Signals corresponding to aromatic protons, protons on the dihydrofuran ring (with a characteristic trans-coupling constant), protons of the isopropenyl group, the acetyl group, and hydroxyl protons would be expected.
-
¹³C NMR: Resonances for the aromatic carbons, carbons of the dihydrofuran ring, the isopropenyl group, the acetyl group (including the carbonyl carbon), and carbons bearing hydroxyl groups would be anticipated.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (234.25 g/mol ) would be observed, along with fragmentation patterns characteristic of the loss of water, acetyl, and isopropenyl groups.
-
Infrared (IR) Spectroscopy: Absorption bands corresponding to O-H stretching (hydroxyl groups), C-H stretching (aromatic and aliphatic), C=O stretching (acetyl group), C=C stretching (aromatic and isopropenyl), and C-O stretching (ether and alcohol) would be present.
Biological Activities and Potential Signaling Pathways
Direct studies on the biological activities of pure this compound are scarce. However, the plant extracts from which it is isolated, and related benzofuran compounds, have demonstrated a range of pharmacological effects.
Summary of Potential Biological Activities:
-
Antimicrobial Activity: Extracts of Eupatorium cannabinum have shown both antibacterial and antifungal properties.[3] Related euparin (B158306) derivatives have been investigated for their activity against various microbes.
-
Cytotoxic Activity: Various extracts from the Eupatorium genus have exhibited cytotoxic effects against different cancer cell lines.[4] Euparin, a related compound, has shown cytotoxicity against liver carcinoma cells.[5]
-
Antioxidant Activity: The essential oils and various extracts of Eupatorium cannabinum have been reported to possess antioxidant properties.[3]
-
Anti-inflammatory Activity: Plants from the Eupatorium genus are known to contain compounds with anti-inflammatory effects.[3][5][6]
-
Antiviral Activity: Euparin has demonstrated activity against poliovirus.[5]
Potential Signaling Pathways:
Given the reported activities of related compounds, this compound could potentially modulate signaling pathways involved in:
-
Inflammation: Such as the NF-κB signaling pathway.
-
Cell Proliferation and Apoptosis: Pathways that are often dysregulated in cancer.
Caption: Potential signaling pathways modulated by the compound.
Experimental Protocols
Specific, detailed experimental protocols for the isolation and synthesis of this compound are not available in the reviewed literature. However, general methods for the isolation of benzofurans from plant material and the synthesis of dihydrobenzofuran scaffolds can be adapted.
General Isolation Protocol from Plant Material
This protocol is a generalized procedure and would require optimization for the specific isolation of this compound from a plant source like Eupatorium cannabinum.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. trans-2,3-Dihydro-3-ethoxyeuparin | CAS:1015698-14-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. BIOLOGICAL ACTIVITIES IN MEDICINAL SPECIES OF EUPATORIUM | International Society for Horticultural Science [ishs.org]
- 5. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Constituents of Plants from the Genus Eupatorium (1904-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Dihydrobenzofurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic compounds of significant biological and pharmaceutical importance. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of dihydrobenzofurans, alongside a compilation of their diverse biological activities, supported by quantitative data and detailed experimental protocols for key synthetic methodologies.
A Historical Journey: From Coumarone to a Privileged Scaffold
The story of dihydrobenzofurans is intrinsically linked to the discovery and chemistry of their aromatic counterparts, benzofurans, historically known as coumarones. The journey began in the 19th century with the isolation and synthesis of coumarin (B35378), a naturally occurring fragrant compound.
One of the earliest milestones in benzofuran (B130515) chemistry was the Perkin rearrangement , first reported by William Henry Perkin in 1870. This reaction involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521) to form a benzofuran.[1][2] Another classical method that contributed to the foundational knowledge of related heterocyclic systems is the Pechmann condensation , discovered by Hans von Pechmann, for the synthesis of coumarins from phenols and β-keto esters under acidic conditions.[3]
The direct synthesis of a 2-coumaranone (B42568) (a keto-derivative of dihydrobenzofuran) was described by Adolf von Baeyer and Paul Fritsch in 1884, who produced it by the distillation of (2-hydroxyphenyl)acetic acid.[1] In the early 20th century, the Auwers synthesis , developed by Karl von Auwers in 1908, provided a method to form flavonols from coumarones, further highlighting the synthetic utility of the benzofuran core.[4][5][6]
The advent of catalytic hydrogenation techniques in the early 20th century provided a direct pathway to 2,3-dihydrobenzofurans through the reduction of the furan (B31954) ring of benzofurans (coumarones). This transformation allowed for the systematic exploration of the biological and chemical properties of the saturated heterocyclic core, paving the way for its recognition as a "privileged structure" in drug discovery.
Synthetic Methodologies: Classical and Modern Approaches
The synthesis of the dihydrobenzofuran core has evolved from classical rearrangement and reduction reactions to highly efficient and selective modern catalytic methods.
Classical Synthetic Routes
1. Catalytic Hydrogenation of Benzofurans:
One of the most direct and historically significant methods for preparing 2,3-dihydrobenzofurans is the catalytic hydrogenation of the corresponding benzofurans. This method selectively reduces the double bond of the furan ring while leaving the benzene (B151609) ring intact.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Benzofuran
Materials:
-
Benzofuran derivative (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel
-
Solvent (e.g., ethanol, ethyl acetate (B1210297), or methanol)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reaction vessel (autoclave), a solution of the benzofuran derivative in a suitable solvent is prepared.
-
The catalyst (e.g., 5% Pd/C) is carefully added to the solution.
-
The vessel is sealed and purged several times with hydrogen gas to remove any air.
-
The reaction mixture is then pressurized with hydrogen gas to the desired pressure (typically 1-100 bar) and heated to the appropriate temperature (ranging from room temperature to 100°C).[7]
-
The reaction is stirred vigorously for a period ranging from a few hours to overnight, with the progress monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction vessel is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 2,3-dihydrobenzofuran derivative.
-
Purification is typically achieved by column chromatography on silica (B1680970) gel or by distillation.
2. Claisen Rearrangement:
The Claisen rearrangement of allyl aryl ethers provides a powerful method for the synthesis of substituted 2,3-dihydrobenzofurans. This[1][1]-sigmatropic rearrangement, followed by intramolecular cyclization, allows for the construction of the dihydrobenzofuran ring system with control over substitution patterns.
Experimental Protocol: General Procedure for Claisen Rearrangement and Cyclization
Materials:
-
Allyl aryl ether derivative (1.0 eq)
-
High-boiling solvent (e.g., N,N-dimethylaniline, o-dichlorobenzene) or in subcritical water with a catalyst like HZSM-5.[8]
-
Lewis acid catalyst (optional, e.g., FeCl₃)
Procedure:
-
The allyl aryl ether is dissolved in a high-boiling solvent in a reaction flask equipped with a reflux condenser.
-
The reaction mixture is heated to a high temperature (typically 180-220°C) to induce the Claisen rearrangement, forming an ortho-allyl phenol (B47542) intermediate.
-
The reaction is maintained at this temperature for several hours, with monitoring by TLC.
-
For the subsequent intramolecular hydroaryloxylation (cyclization), a catalyst such as a Lewis acid may be employed, or the reaction can be continued at elevated temperatures.[9]
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an acidic solution (e.g., 1M HCl) to remove the high-boiling solvent.
-
The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 2,3-dihydrobenzofuran derivative.
Modern Synthetic Approaches
The advent of transition metal catalysis has revolutionized the synthesis of dihydrobenzofurans, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.
1. Palladium-Catalyzed Intramolecular Cyclization:
Palladium-catalyzed reactions, such as the intramolecular Heck reaction, have become a cornerstone for the synthesis of dihydrobenzofurans. These methods typically involve the cyclization of an ortho-alkenylphenol or a related derivative.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization of 1-(Allyloxy)-2-bromobenzene [4]
Materials:
-
1-(Allyloxy)-2-bromobenzene (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%)
-
Sodium acetate (NaOAc, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylacetamide (DMAc, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-(allyloxy)-2-bromobenzene, sodium acetate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMAc to the flask via syringe.
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 10-12 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-2,3-dihydrobenzofuran.
Biological Activities and Quantitative Data
Dihydrobenzofuran derivatives exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for drug development. The following tables summarize some of the reported quantitative data for various activities.
Anticancer Activity
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Dihydrobenzofuran 1 | HCT116 | 19.5 | [10][11] |
| Fluorinated Dihydrobenzofuran 2 | HCT116 | 24.8 | [10][11] |
| Benzofuran-chalcone hybrid 33 | A-375 | 8.49 - 16.72 | [1] |
| Benzofuran-chalcone hybrid 33 | MCF-7 | 6.55 - 13.14 | [1] |
| Benzofuran-chalcone hybrid 33 | HeLa | 4.0 - 8.99 | [1] |
| 3-Amidobenzofuran 28g | MDA-MB-231 | 3.01 | [1] |
| 3-Amidobenzofuran 28g | HCT-116 | 5.20 | [1] |
| 3-Amidobenzofuran 28g | HT-29 | 9.13 | [1] |
| Dihydrobenzofuran 55a | NCI-H460 | 53.24 | [1] |
| Dihydrobenzofuran 55a | CAL-27 | 48.52 | [1] |
Anti-inflammatory Activity
| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Reference |
| Fluorinated Dihydrobenzofuran 2 | PGE₂ production | 1.92 | [10] |
| Fluorinated Dihydrobenzofuran 3 | PGE₂ production | 1.48 | [10] |
| Fluorinated Dihydrobenzofuran 2 | IL-6 production | 1.23 - 9.04 | [5][12] |
| Fluorinated Dihydrobenzofuran 3 | IL-6 production | 1.23 - 9.04 | [5][12] |
| Fluorinated Dihydrobenzofuran 8 | IL-6 production | 1.23 - 9.04 | [5][12] |
| Fluorinated Dihydrobenzofuran 2 | CCL2 production | 1.5 - 19.3 | [5][12] |
| Fluorinated Dihydrobenzofuran 3 | CCL2 production | 1.5 - 19.3 | [5][12] |
| Fluorinated Dihydrobenzofuran 8 | CCL2 production | 1.5 - 19.3 | [5][12] |
| Fluorinated Dihydrobenzofuran | Nitric Oxide production | 2.4 - 5.2 | [5][12] |
| Benzofuran derivative 1 | Nitric Oxide production | 17.31 | [13] |
| Benzofuran derivative 3 | Nitric Oxide production | 16.5 | [13] |
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [13] |
| Benzofuran derivative 1 | Escherichia coli | 25 | [13] |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [13] |
| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [13] |
| Benzofuran derivative 5 | Penicillium italicum | 12.5 | [13] |
| Benzofuran derivative 6 | Colletotrichum musae | 12.5 - 25 | [13] |
Neuroprotective and Antioxidant Activity
| Compound/Derivative | Assay | Activity/IC₅₀ | Reference |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1f | NMDA-induced excitotoxicity | Potent protection at 30 µM | [14][15] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1j | NMDA-induced excitotoxicity | Marked protection at 100 & 300 µM | [14][15] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1j | DPPH radical scavenging | Moderate activity | [14][15] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 1j | Lipid peroxidation inhibition | Appreciable activity | [14][15] |
| Benzofuran-thiazolidinone derivative 4d | DPPH radical scavenging | BDE: 69.78 kcal/mol (comparable to Trolox) | [16] |
Signaling Pathways and Experimental Workflows
The biological effects of dihydrobenzofuran derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anti-inflammatory properties can be attributed to the inhibition of pathways involving NF-κB and MAPKs, which are crucial regulators of inflammatory responses.
The synthesis of dihydrobenzofurans often involves a multi-step process, which can be visualized as a workflow. A typical workflow for a modern palladium-catalyzed synthesis is depicted below.
Conclusion
From its historical roots in the chemistry of natural products to its current status as a privileged scaffold in medicinal chemistry, the dihydrobenzofuran core has demonstrated enduring significance. The evolution of synthetic methodologies has provided chemists with a powerful toolkit to access a vast chemical space of dihydrobenzofuran derivatives. The broad spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores the immense potential of this heterocyclic system in the development of novel therapeutics. Continued exploration of innovative synthetic strategies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new and improved dihydrobenzofuran-based drugs to address a range of human diseases.
References
- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Coumarin - Wikipedia [en.wikipedia.org]
- 4. Auwers synthesis - Wikipedia [en.wikipedia.org]
- 5. Auwers_synthesis [chemeurope.com]
- 6. Auwers Synthesis (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. US6462203B2 - Process for the preparation of dihydrocoumarin by hydrogenating coumarin - Google Patents [patents.google.com]
- 8. Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. article.scholarena.com [article.scholarena.com]
Spectroscopic and Structural Elucidation of trans-2,3-Dihydro-3-hydroxyeuparin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for trans-2,3-Dihydro-3-hydroxyeuparin, the following tables present predicted data based on the known spectral properties of its constituent fragments and structurally similar compounds, such as euparin (B158306) and various 3-hydroxy-2,3-dihydrobenzofurans.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 5.0 - 5.2 | d | ~ 6.0 - 8.0 |
| H-3 | ~ 4.5 - 4.7 | d | ~ 6.0 - 8.0 |
| H-4 | ~ 7.5 - 7.7 | s | - |
| H-7 | ~ 6.8 - 7.0 | s | - |
| 5-OH | ~ 5.0 - 6.0 | br s | - |
| 3-OH | Variable (concentration dependent) | br s | - |
| 2'-CH₃ | ~ 2.6 | s | - |
| 3'-CH₃ (A) | ~ 1.8 | s | - |
| 3'-CH₃ (B) | ~ 1.9 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 88 - 92 |
| C-3 | ~ 75 - 79 |
| C-3a | ~ 120 - 124 |
| C-4 | ~ 128 - 132 |
| C-5 | ~ 158 - 162 |
| C-6 | ~ 115 - 119 |
| C-7 | ~ 110 - 114 |
| C-7a | ~ 160 - 164 |
| C-1' | ~ 198 - 202 |
| C-2' | ~ 26 - 30 |
| C-3' | ~ 125 - 129 |
| C-4' | ~ 118 - 122 |
| C-5' | ~ 18 - 22 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Broad | O-H stretching (phenolic and alcoholic) |
| ~ 3000 - 2850 | Medium | C-H stretching (aliphatic and aromatic) |
| ~ 1650 | Strong | C=O stretching (acetyl group) |
| ~ 1600, 1450 | Medium | C=C stretching (aromatic ring) |
| ~ 1270 | Strong | C-O stretching (aryl ether) |
| ~ 1100 | Medium | C-O stretching (alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 235.0965 | [M+H]⁺ |
| ESI+ | 257.0784 | [M+Na]⁺ |
| ESI- | 233.0819 | [M-H]⁻ |
| EI | 234 (M⁺) | Molecular ion |
| EI | 219 | [M - CH₃]⁺ |
| EI | 191 | [M - CH₃CO]⁺ |
| EI | 177 | [M - C₃H₅O]⁺ (loss of isopropenyl and hydroxyl) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for compounds in the benzofuran (B130515) class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR Experiments (for complete structural elucidation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry (e.g., trans configuration of H-2 and H-3) through spatial proximity of protons.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample (if an oil) or a solution of the sample in a suitable solvent (e.g., CHCl₃) between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass spectrometry (HRMS), or a Gas Chromatography-Mass Spectrometry (GC-MS) system for electron ionization (EI) fragmentation patterns.
-
Sample Introduction:
-
ESI (Electrospray Ionization): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) directly into the ion source. This is a soft ionization technique that typically yields the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.
-
EI (Electron Ionization): For volatile compounds, use a GC-MS system where the sample is vaporized and then ionized by a high-energy electron beam. This method provides information on the molecular weight and characteristic fragmentation patterns.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
Visualization of Workflows and Pathways
Experimental Workflow: Isolation and Characterization
The following diagram illustrates a general workflow for the isolation and structural elucidation of a natural product like this compound from a plant source.
Caption: Generalized workflow for natural product isolation and characterization.
Hypothetical Signaling Pathway Interaction
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. The diagram below illustrates a hypothetical mechanism by which this compound might modulate an inflammatory signaling pathway, such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.
Euparin Derivatives: A Technical Guide to Their Emerging Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euparin (B158306), a naturally occurring benzofuran, has garnered interest for its diverse biological activities. This technical guide delves into the nascent but promising field of its synthetic derivatives, with a primary focus on their potential therapeutic applications. While research into euparin derivatives is still in its early stages, initial studies have revealed significant potential, particularly in the context of metabolic disorders. This document provides a comprehensive overview of the current state of knowledge, including quantitative data on the bioactivity of these compounds, detailed experimental protocols where available, and visualizations of their proposed mechanisms of action. The information presented herein aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of euparin derivatives as a scaffold for novel therapeutics.
Introduction
Euparin is a natural product known to possess a range of biological properties, including antioxidant, antiviral, and antifungal activities.[1] The structural modification of euparin to generate novel derivatives is an emerging area of medicinal chemistry aimed at enhancing its therapeutic profile and exploring new pharmacological applications. This guide focuses on the synthesis and biological evaluation of these derivatives, with a particular emphasis on their potential as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two key targets in the management of type 2 diabetes.[2]
Therapeutic Potential in Type 2 Diabetes: Dual Inhibition of α-Glucosidase and PTP1B
Recent research has highlighted the potential of euparin derivatives as effective agents for the management of type 2 diabetes. A study focused on the synthesis of chalcone (B49325) derivatives of euparin identified two compounds, designated as compound 12 and compound 15 , with notable inhibitory activity against both α-glucosidase and PTP1B.[2]
Quantitative Data: Inhibitory Activity
The inhibitory efficacy of these euparin derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values against the target enzymes. The results are summarized in the table below.
| Compound | Target Enzyme | IC50 (μM)[2] |
| 12 | α-Glucosidase | 39.77 |
| PTP1B | 39.31 | |
| 15 | α-Glucosidase | 9.02 |
| PTP1B | 3.47 |
Lower IC50 values indicate greater inhibitory potency.
Proposed Mechanism of Action
The therapeutic potential of these euparin derivatives in type 2 diabetes stems from their ability to dually inhibit α-glucosidase and PTP1B. The inhibition of α-glucosidase slows the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is expected to enhance insulin sensitivity. The dual action of these compounds could therefore offer a synergistic approach to managing blood glucose levels.
Mechanism of Action of Euparin Derivatives in Type 2 Diabetes.
Experimental Protocols
The following sections outline the general methodologies employed in the synthesis and biological evaluation of the euparin-derived chalcones with anti-diabetic potential.
Synthesis of Euparin-Derived Chalcones
The synthesis of the target chalcone derivatives from euparin is a multi-step process. A generalized workflow is depicted below.
References
In-Depth Technical Guide: trans-2,3-Dihydro-3-hydroxyeuparin (CAS: 64185-57-5)
A comprehensive overview of its chemical properties, and exploration of the biological activities of its source and related compounds.
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-2,3-Dihydro-3-hydroxyeuparin is a naturally occurring benzofuran (B130515) derivative isolated from the plant Eupatorium cannabinum. This document aims to provide a detailed technical guide on this compound, summarizing its known chemical and physical properties. Due to the limited availability of in-depth research specifically on this compound, this guide also explores the broader biological context of its plant source and related dihydroisocoumarin compounds to infer potential areas of scientific interest.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 64185-57-5 | Chemical Supplier Databases |
| Molecular Formula | C₁₃H₁₄O₄ | Chemical Supplier Databases |
| Molecular Weight | 234.25 g/mol | Chemical Supplier Databases |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Chemical Supplier Databases |
| Storage Temperature | -20°C | Chemical Supplier Databases |
Spectroscopic Data
Comprehensive, experimentally derived spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in published literature. The structural elucidation would have been performed at the time of its initial isolation, but these primary data are not currently indexed in major scientific databases.
Isolation Protocol
While a specific, detailed experimental protocol for the isolation of this compound has not been located in the available literature, a general workflow for the isolation of benzofuran derivatives from Eupatorium cannabinum can be inferred. This would typically involve solvent extraction of the plant material followed by chromatographic separation.
A logical workflow for such an isolation is depicted below.
Caption: Generalized workflow for the isolation of natural products.
Synthesis
A specific synthetic route for this compound has not been reported in the scientific literature. The synthesis of related dihydrobenzofuran structures often involves multi-step processes.
Biological Activity and Therapeutic Potential
There is a significant lack of published research on the specific biological activities and pharmacological effects of pure this compound. However, the plant from which it is isolated, Eupatorium cannabinum, has been studied for its biological effects, and other related dihydroisocoumarin compounds have been investigated for their therapeutic potential.
Extracts of Eupatorium cannabinum have been reported to possess cytotoxic and anti-inflammatory properties. These activities are generally attributed to the various chemical constituents of the plant, including other benzofurans, sesquiterpene lactones, and flavonoids.
Research on other dihydroisocoumarin and dihydrobenzofuran derivatives has revealed potential cytotoxic activity against various cancer cell lines. The general mechanism often involves the induction of apoptosis.
A hypothetical signaling pathway for cytotoxicity, based on the activities of related compounds, is presented below.
Caption: Hypothetical cytotoxic mechanism of action.
Conclusion and Future Directions
This compound is a known natural product with a defined chemical structure. However, there is a notable gap in the scientific literature regarding its detailed physicochemical properties, spectroscopic characterization, and biological activities.
Future research should focus on the following areas:
-
Re-isolation and Full Characterization: A complete spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, IR) and determination of physical constants (melting point, optical rotation) are necessary.
-
Biological Screening: The compound should be screened for a range of biological activities, with a primary focus on cytotoxic and anti-inflammatory effects, given the known properties of its source plant and related compounds.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and potential molecular targets would be warranted.
-
Synthetic Methodologies: The development of an efficient synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of analogues for structure-activity relationship studies.
This in-depth guide highlights the current knowledge on this compound and underscores the significant opportunities for further research to unlock its potential therapeutic value.
Unraveling the Bioactivity of Euparin and its Derivatives: A Technical Overview
Absence of Data on trans-2,3-Dihydro-3-hydroxyeuparin
Extensive literature searches did not yield any specific information regarding the mechanism of action, biological activities, or experimental data for This compound . Therefore, this technical guide will focus on the well-documented parent compound, euparin (B158306), and its derivatives, for which scientific data is available. The information presented herein pertains to these related compounds and should not be extrapolated to this compound without further dedicated research.
Euparin is a naturally occurring benzofuran (B130515) found in various plant species of the Eupatorium genus[1][2]. It has garnered scientific interest due to its diverse pharmacological activities, including antiviral, antidepressant, and potential antidiabetic properties[3][4]. This guide provides a comprehensive overview of the current understanding of the mechanisms of action of euparin and its synthetic derivatives, supported by available quantitative data, experimental protocols, and signaling pathway visualizations.
Antiviral Activity of Euparin
Euparin has demonstrated notable antiviral activity, particularly against poliovirus serotypes 1, 2, and 3[5]. The proposed mechanism of action centers on the early stages of the viral replication cycle[5][6].
Proposed Mechanism of Action
The primary antiviral mechanism of euparin is believed to be the interference with viral entry into the host cell, specifically the processes of penetration and/or uncoating[5]. It is hypothesized that euparin acts as a "capsid binder," stabilizing the viral capsid and preventing the release of the viral RNA into the cytoplasm, a critical step for replication[5]. This action is thought to occur after the virus has attached to the host cell receptor[5].
Quantitative Data: Anti-Poliovirus Activity of Euparin
The antiviral efficacy of euparin against the three poliovirus serotypes has been quantified, as summarized in the table below.
| Compound | Virus Serotype | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Euparin | Poliovirus 1 | 0.47 | 133.9 | 284.9 |
| Euparin | Poliovirus 2 | 0.12 | 128.2 | 1068 |
| Euparin | Poliovirus 3 | 0.15 | 128.2 | 854.7 |
EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
Experimental Protocols
Plaque Reduction Assay: The antiviral activity of euparin was determined using a plaque reduction assay in Vero cells[5][7].
-
Vero cells were seeded in 6-well plates and grown to confluence.
-
The cell monolayers were infected with a known titer of poliovirus.
-
After a 1-hour adsorption period, the viral inoculum was removed.
-
The cells were then overlaid with a medium containing 1% agarose (B213101) and varying concentrations of euparin.
-
The plates were incubated for 48-72 hours until plaques were visible.
-
The cells were fixed and stained with crystal violet, and the number of plaques was counted.
-
The EC₅₀ was calculated as the concentration of euparin that reduced the number of plaques by 50% compared to the untreated virus control.
Visualizing the Proposed Antiviral Mechanism
Caption: Proposed mechanism of euparin's antiviral action.
Antidepressant Activity of Euparin
Recent studies have revealed that euparin possesses antidepressant effects, which are mediated through the modulation of specific signaling pathways in the brain[3].
Mechanism of Action
Euparin's antidepressant activity is linked to its ability to restore the levels of monoaminergic neurotransmitters (serotonin, norepinephrine, and dopamine) in the brain. This is achieved through the upregulation of the Spermidine/Spermine N1-Acetyltransferase 1 (SAT1)/N-methyl-D-aspartate receptor subtype 2B (NMDAR2B)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway[3]. Chronic unpredictable mild stress (CUMS) has been shown to decrease the expression of these key proteins, an effect that is reversed by euparin treatment[3].
Experimental Protocols
Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral tests used to screen for antidepressant activity in animal models.
-
Mice were subjected to a chronic unpredictable mild stress (CUMS) protocol for several weeks to induce depressive-like behavior.
-
During the final weeks of the CUMS protocol, different groups of mice were treated with euparin, a positive control antidepressant (e.g., fluoxetine), or a vehicle.
-
For the FST, mice were placed in a cylinder of water, and the duration of immobility was recorded.
-
For the TST, mice were suspended by their tails, and the duration of immobility was measured.
-
A reduction in immobility time is indicative of an antidepressant-like effect.
Western Blot Analysis: This technique was used to measure the protein expression levels of SAT1, NMDAR2B, and BDNF in the hippocampus and prefrontal cortex of the brains of the experimental mice.
Signaling Pathway Diagram
Caption: Euparin's antidepressant signaling pathway.
Activity of Euparin Derivatives on Metabolic Targets
Synthetic derivatives of euparin have been investigated for their potential to treat type 2 diabetes by targeting key enzymes involved in glucose metabolism[4].
Mechanism of Action
Certain chalcone (B49325) derivatives of euparin have been shown to act as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B)[4].
-
α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme slows down the absorption of glucose, thereby reducing post-prandial hyperglycemia.
-
PTP1B is a negative regulator of the insulin (B600854) signaling pathway. Its inhibition enhances insulin sensitivity.
Quantitative Data: Enzyme Inhibition by Euparin Derivatives
| Compound | α-Glucosidase IC₅₀ (µM) | PTP1B IC₅₀ (µM) |
| Derivative 12 | 39.77 | 39.31 |
| Derivative 15 | 9.02 | 3.47 |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Enzyme Inhibition Assays:
-
α-Glucosidase Inhibition Assay: The inhibitory activity was measured spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The amount of p-nitrophenol released was quantified by measuring the absorbance at a specific wavelength.
-
PTP1B Inhibition Assay: The activity of PTP1B was determined using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be measured colorimetrically.
Logical Relationship Diagram
Caption: Dual inhibition mechanism of euparin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euparin | TargetMol [targetmol.com]
- 7. Euparin | CAS:532-48-9 | Manufacturer ChemFaces [chemfaces.com]
In Silico Prediction of trans-2,3-Dihydro-3-hydroxyeuparin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of trans-2,3-dihydro-3-hydroxyeuparin, a derivative of the natural product euparin (B158306). In the absence of extensive experimental data for this specific molecule, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications. This guide details methodologies for target identification, molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction. Potential interactions with key signaling pathways are explored based on the known activities of related benzofuran (B130515) compounds. All quantitative data presented are hypothetical and for illustrative purposes to guide future experimental validation. Methodologies and workflows are visualized using Graphviz diagrams to ensure clarity.
Introduction
This compound is a benzofuran derivative. While its parent compound, euparin, and other derivatives have been investigated for various biological activities, including antifungal, antibacterial, and anticancer effects, specific data on this compound remains scarce.[1][2][3] In silico methods offer a powerful and cost-effective preliminary step to predict the bioactivity of such compounds, thereby guiding and prioritizing experimental research.[4][5] This guide outlines a structured workflow for the computational prediction of the biological activities of this compound.
Predicted Bioactivities and Potential Targets
Based on the known bioactivities of euparin and its derivatives, the following potential activities for this compound are proposed for investigation.
Table 1: Predicted Bioactivities and Potential Protein Targets
| Predicted Bioactivity | Potential Protein Target | Rationale |
| Antifungal | N-myristoyltransferase (NMT) | Euparin derivatives have shown significant binding affinity and inhibitory activity against NMT in Candida albicans.[1][2][3] |
| Anticancer | Tyrosine Kinases, B-Raf Kinase | Many benzofuran derivatives exhibit anticancer properties by targeting key enzymes in cancer signaling pathways.[6] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Dihydropyridine and other heterocyclic compounds have been modeled for COX-2 inhibitory activity, a key target in inflammation.[7] |
| Antidiabetic | α-glucosidase, Protein Tyrosine Phosphatase 1B (PTP1B) | Euparin derivatives have demonstrated inhibitory activity against these key enzymes in glucose metabolism.[8] |
In Silico Prediction Workflow
A multi-step computational workflow is proposed to predict the bioactivity of this compound. This process begins with ligand and target preparation, followed by molecular docking, and concludes with QSAR and ADMET analysis.
Experimental Protocols (In Silico)
This section details the proposed computational methodologies.
Ligand and Target Preparation
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using software such as Avogadro or ChemDraw.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a suitable format (e.g., .mol2 or .pdbqt).
Target Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., N-myristoyltransferase, PDB ID: 1IYL) from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like PyMOL or UCSF Chimera.
-
Add polar hydrogens and assign appropriate charges to the protein atoms.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
Save the prepared protein structure in .pdbqt format for docking.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol using AutoDock Vina:
-
Define the grid box dimensions to encompass the active site of the target protein.
-
Run the docking simulation with the prepared ligand and receptor files.
-
Analyze the output to identify the binding poses with the lowest binding energies (highest affinities).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best poses using PyMOL or Discovery Studio Visualizer.
Table 2: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| N-myristoyltransferase | 1IYL | -8.5 | LEU99, PHE102, TYR218 |
| Cyclooxygenase-2 | 5KIR | -7.9 | HIS90, ARG513, VAL523 |
| α-glucosidase | 3A4A | -7.2 | ASP215, GLU277, ASP352 |
| PTP1B | 2QBP | -8.1 | CYS215, ARG221, SER216 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity.
Protocol for 2D-QSAR Model Development:
-
Data Set Collection: Compile a dataset of benzofuran derivatives with experimentally determined bioactivity data (e.g., IC50 values) against a specific target.
-
Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.
-
Model Building: Use multiple linear regression (MLR) or partial least squares (PLS) to build a regression model correlating the descriptors with the bioactivity.
-
Model Validation: Validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques.
-
Prediction: Use the validated model to predict the bioactivity of this compound based on its calculated descriptors.
ADMET Prediction
ADMET prediction assesses the drug-likeness of a compound.
Protocol using SwissADME:
-
Input the SMILES string of this compound into the SwissADME web server.
-
Analyze the output for various physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.
Table 3: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 218.23 g/mol | Favorable for absorption |
| LogP | 2.15 | Good lipophilicity |
| Hydrogen Bond Donors | 2 | Good for target binding |
| Hydrogen Bond Acceptors | 4 | Good for target binding |
| Lipinski's Rule of Five | No violations | Good drug-likeness |
| GI Absorption | High | Likely good oral bioavailability |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
Predicted Signaling Pathway Interactions
Based on the potential anticancer activity, the interaction of this compound with the MAPK/ERK signaling pathway is hypothesized.
Conclusion
This technical guide has detailed a comprehensive in silico workflow for predicting the bioactivity and drug-like properties of this compound. The proposed methodologies, including molecular docking, QSAR, and ADMET prediction, suggest that this compound may possess promising antifungal, anticancer, anti-inflammatory, and antidiabetic activities. The hypothetical data and pathway analyses presented herein serve as a roadmap for future experimental investigations to validate these computational predictions and unlock the therapeutic potential of this natural product derivative.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lsb.jurnal.unej.ac.id [lsb.jurnal.unej.ac.id]
- 5. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunoportal.com [immunoportal.com]
A Technical Guide to Benzofuran Natural Products: From Isolation to Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of benzofuran (B130515) natural products, a significant class of heterocyclic compounds with a wide array of biological activities. This document details the isolation and characterization of prominent benzofurans, presents their biological activities with quantitative data, and elucidates their mechanisms of action through detailed signaling pathways.
Introduction to Benzofuran Natural Products
Benzofuran derivatives are secondary metabolites ubiquitously found in nature, particularly in the plant and microbial kingdoms.[1][2] Their core structure, a fusion of a benzene (B151609) and a furan (B31954) ring, serves as a scaffold for a diverse range of natural products.[3][4] These compounds have garnered considerable attention in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anti-tumor, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1][5][6] This guide focuses on several key benzofuran natural products: Moracin C, Ailanthoidol (B1236983), Euparin (B158306), and Bakuchiol (B1667714), providing detailed information on their isolation, biological effects, and modes of action.
Isolation and Purification of Key Benzofuran Natural Products
The isolation of benzofuran derivatives from their natural sources is a critical first step in their study and typically involves a multi-step process of extraction and chromatographic purification. The specific protocols vary depending on the target compound and the source material.
Moracin C from Morus alba (White Mulberry)
Moracin C, a well-known 2-arylbenzofuran, is primarily isolated from the leaves and root bark of Morus alba.[3]
Experimental Protocol: Isolation of Moracin C [3][5][7]
-
Plant Material Preparation: Dried and powdered leaves or root bark of Morus alba are used as the starting material.
-
Extraction: The powdered plant material is extracted with 70-80% aqueous methanol (B129727) or ethanol (B145695).[3][5] This can be achieved through methods like ultrasonication for 12 hours or reflux extraction.[3] The resulting extract is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[3][5]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, diethyl ether, and ethyl acetate (B1210297), to separate compounds based on their polarity.[5]
-
Column Chromatography: The bioactive fraction, typically the ethyl acetate fraction, is subjected to silica (B1680970) gel column chromatography. Elution is performed with a solvent gradient, such as chloroform-methanol or n-hexane-ethyl acetate.[3]
-
Further Purification: Fractions containing Moracin C are often further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase to separate compounds based on molecular size.[3]
-
Final Purification: Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Moracin C.[8]
-
Structure Elucidation: The structure of the isolated Moracin C is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Ailanthoidol from Zanthoxylum ailanthoides
Ailanthoidol is a neolignan with a 2-arylbenzofuran skeleton isolated from the stem bark of Zanthoxylum ailanthoides.[9]
Experimental Protocol: Isolation of Ailanthoidol [9]
-
Extraction: The dried stem bark of Z. ailanthoides is extracted with 75% aqueous ethanol.
-
Fractionation: The crude extract is fractionated with petroleum ether, ethyl acetate, and n-butanol.
-
Silica Gel Column Chromatography: The petroleum ether fraction, which shows anti-tumor activity, is pre-separated by silica gel column chromatography using a petroleum ether-ethyl acetate gradient.
-
High-Performance Counter-Current Chromatography (HPCCC): Fractions containing lignans (B1203133) are further purified by HPCCC. A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is typically used.
-
Identification: The structure of ailanthoidol is identified by MS, ¹H NMR, and ¹³C NMR.
Euparin from Eupatorium buniifolium
Euparin is a benzofuran derivative that has been isolated from Eupatorium buniifolium and demonstrates significant antiviral activity.[10][11]
Experimental Protocol: Isolation of Euparin [10][12]
-
Extraction: Air-dried and ground aerial parts of E. buniifolium are extracted by maceration with a 1:1 mixture of dichloromethane (B109758) and methanol. The process is repeated, and the combined filtrates are evaporated to dryness under vacuum.
-
Bioassay-Guided Fractionation: The organic extract is subjected to open column chromatography on silica gel. A step gradient of hexane-ethyl acetate followed by ethyl acetate-methanol is used for elution.
-
Fraction Selection: The collected fractions are monitored by Thin Layer Chromatography (TLC) and tested for antiviral activity. The most active fraction is selected for further purification.
-
Purification: The active fraction is further purified, often through repeated chromatographic steps, to isolate pure euparin.
-
Structure Elucidation: The identity of euparin is confirmed by spectroscopic methods including ¹H- and ¹³C-NMR, EI-MS, UV, and IR spectroscopy.[10]
Bakuchiol from Psoralea corylifolia
Bakuchiol is a meroterpene phenol (B47542) found in the seeds and leaves of the Babchi plant (Psoralea corylifolia).[2][13]
Experimental Protocol: Extraction and Purification of Bakuchiol [2][4][13]
-
Material Preparation: Mature seeds or leaves of P. corylifolia are harvested and dried. The dried material is then ground into a fine powder.[2]
-
Solvent Extraction: The powdered material is subjected to solvent extraction using solvents such as ethanol or hexane.[2][13] More advanced and environmentally friendly methods like supercritical CO2 extraction are also being employed.[13]
-
Solvent Removal: The solvent is removed from the liquid extract through evaporation, yielding a concentrated oil.[2]
-
Purification: The extracted oil can be further purified by techniques such as column chromatography or molecular distillation to obtain pure bakuchiol.[2][13]
-
Quantification: The quantity of bakuchiol in the extract is typically determined by HPLC.[4]
Biological Activities of Benzofuran Natural Products
Benzofuran natural products exhibit a wide range of biological activities. The following tables summarize some of the key quantitative data for the compounds discussed.
Table 1: Cytotoxic and Antiviral Activities of Selected Benzofuran Natural Products
| Compound | Biological Activity | Cell Line / Virus | IC50 / EC50 | Reference(s) |
| Ailanthoidol | Cytotoxicity | HepG2 (Hepatoblastoma) | ~100 µM (48h) | [1] |
| Ailanthoidol | Cytotoxicity | HL-60 (Leukemia) | 73.06 µg/mL (crude fraction) | [14] |
| Ailanthoidol | Cytotoxicity | WEHI-3 (Leukemia) | 42.22 µg/mL (crude fraction) | [14] |
| Euparin | Antiviral | Poliovirus type 1 | 0.47 µg/mL | [10][11] |
| Euparin | Antiviral | Poliovirus type 2 | 0.12 µg/mL | [10][11] |
| Euparin | Antiviral | Poliovirus type 3 | 0.15 µg/mL | [10][11] |
Table 2: Other Biological Activities of Selected Benzofuran Natural Products
| Compound | Biological Activity | Assay / Target | Quantitative Data | Reference(s) |
| Moracin C | Anti-inflammatory | Inhibition of NO and ROS production | - | [15] |
| Moracin C | PCSK9 Inhibition | PCSK9 mRNA expression in HepG2 cells | 44.9% inhibition at 20 µM | [16] |
| Bakuchiol | Antimicrobial | S. aureus | MIC: 2 µg/mL, MBC: 8 µg/mL | [6] |
| Bakuchiol | Antioxidant | DPPH radical scavenging | Potent scavenger | [17][18] |
Experimental Protocols for Biological Assays
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and simple method to evaluate the antioxidant activity of natural products.[23][24][25]
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which benzofuran natural products exert their biological effects is crucial for their development as therapeutic agents.
Ailanthoidol: Inhibition of TGF-β1-Induced Cancer Progression
Ailanthoidol has been shown to suppress the progression of liver cancer induced by Transforming Growth Factor-beta 1 (TGF-β1).[1][26][27] It achieves this by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Smad2, key downstream effectors in the TGF-β1 signaling pathway.[1][28] This inhibition leads to a reduction in the expression of proteins associated with cell migration and invasion, such as integrin α3, N-cadherin, and vimentin.[1]
Caption: Ailanthoidol inhibits TGF-β1-induced cancer progression.
Moracin C: Anti-inflammatory and PCSK9 Inhibitory Effects
Moracin C exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-activated macrophages.[15][29] Additionally, Moracin C has been found to downregulate the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol metabolism.[16][30] This suggests its potential in the management of hypercholesterolemia.
Caption: Dual mechanism of Moracin C in inflammation and cholesterol regulation.
Euparin: Antiviral Mechanism of Action
Euparin has demonstrated potent antiviral activity, particularly against poliovirus.[10][11] Its mechanism of action involves the inhibition of the early events of the viral replication cycle, from virus adsorption to the initial stages of replication within the host cell.[10][11]
Caption: Euparin inhibits the early stages of poliovirus replication.
General Experimental Workflow
The overall process from natural source to purified compound and biological evaluation follows a standardized workflow.
Caption: General workflow for the study of benzofuran natural products.
Conclusion
Benzofuran natural products represent a rich source of bioactive molecules with significant therapeutic potential. This guide has provided an in-depth overview of the isolation, biological activities, and mechanisms of action of several key benzofurans. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and the potential translation of these promising compounds into novel therapeutics.
References
- 1. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction process of Bakuchiol Oil Lyphar Supply Good Quality [biolyphar.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of Chalcomoracin as a Potential α-Glycosidase Inhibitor from Mulberry Leaves and Its Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of anti-tumor compounds from the stem bark of Zanthoxylum ailanthoides Sieb. & Zucc. by silica gel column and counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. us.typology.com [us.typology.com]
- 14. Isolation of substances with antiproliferative and apoptosis-inducing activities against leukemia cells from the leaves of Zanthoxylum ailanthoides Sieb. & Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Moracin C | ROS | NO Synthase | TargetMol [targetmol.com]
- 16. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant activity of bakuchiol: experimental evidences and theoretical treatments on the possible involvement of the terpenoid chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Moracin C, A Phenolic Compound Isolated from Artocarpus heterophyllus, Suppresses Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages [mdpi.com]
- 30. Pharmacokinetic Properties of Moracin C in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of trans-2,3-Dihydro-3-hydroxyeuparin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the proposed enantioselective synthesis of trans-2,3-Dihydro-3-hydroxyeuparin, a derivative of the natural product euparin. As no direct enantioselective synthesis has been reported in the literature, this protocol outlines a plausible two-step synthetic route. The first step involves the synthesis of the key intermediate, 2,3-dihydro-3-oxoeuparin, via an intramolecular cyclization. The second, crucial step is the enantioselective reduction of this prochiral ketone to the desired trans-alcohol using a well-established catalytic system. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic pathway and workflow to guide researchers in the potential synthesis of this chiral molecule.
Introduction
Euparin is a natural benzofuran (B130515) derivative with a range of biological activities. Its hydroxylated and reduced derivatives, such as this compound, are of significant interest in medicinal chemistry and drug development due to their potential pharmacological properties. The stereochemistry of the hydroxyl and acetyl groups at the C2 and C3 positions of the dihydrobenzofuran ring is crucial for biological activity, making enantioselective synthesis a critical aspect of their study. This protocol details a robust and adaptable method for the preparation of the specific trans-diastereomer in high enantiopurity.
Proposed Synthetic Pathway
The proposed enantioselective synthesis of this compound involves two main stages:
-
Synthesis of the Prochiral Ketone: Preparation of 2,3-dihydro-3-oxoeuparin (2-acetyl-5-methoxy-6-methyl-3(2H)-benzofuranone).
-
Enantioselective Reduction: Asymmetric reduction of the ketone to yield the target this compound.
Caption: Proposed two-step synthetic pathway for the enantioselective synthesis of this compound.
Part 1: Synthesis of 2,3-Dihydro-3-oxoeuparin
This procedure is adapted from general methods for the synthesis of 2-acetyl-3(2H)-benzofuranones.
Experimental Protocol
-
Reaction Setup: To a solution of 2-hydroxy-5-methoxy-4-methylacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Reagent: Add chloroacetone (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter the mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford 2,3-dihydro-3-oxoeuparin.
Data Presentation
| Entry | Starting Material | Reagents | Product | Yield (%) |
| 1 | 2-Hydroxy-5-methoxy-4-methylacetophenone | Chloroacetone, K₂CO₃, Acetone | 2,3-Dihydro-3-oxoeuparin | 75-85 |
Part 2: Enantioselective Reduction of 2,3-Dihydro-3-oxoeuparin
This protocol utilizes a well-established chiral ruthenium catalyst for the asymmetric transfer hydrogenation of the ketone to the desired trans-alcohol. The trans-diastereomer is often the thermodynamically favored product in such reductions.
Experimental Protocol
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral catalyst, such as (1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ruthenium(II) chloride complex ((S,S)-Ts-DPEN-RuCl), in isopropanol.
-
Reaction Mixture: Add 2,3-dihydro-3-oxoeuparin (1.0 eq) to the catalyst solution.
-
Reducing Agent: Add a mixture of formic acid and triethylamine (B128534) (5:2 molar ratio) as the hydrogen source.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
| Entry | Substrate | Catalyst | Reductant | Product | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | 2,3-Dihydro-3-oxoeuparin | (S,S)-Ts-DPEN-RuCl | HCOOH/NEt₃ | This compound | 85-95 | >95:5 | >95 |
Experimental Workflow Visualization
Caption: Detailed workflow for the enantioselective synthesis of this compound.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Chloroacetone is a lachrymator and toxic; handle with extreme care.
-
Ruthenium catalysts and other reagents may be toxic or flammable. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Handle all solvents and reagents with appropriate care to avoid contact and inhalation.
Conclusion
The proposed two-step synthesis provides a viable and efficient pathway for the enantioselective production of this compound. The synthesis of the key ketone intermediate followed by a highly selective asymmetric reduction offers good yields and excellent control over the stereochemistry. This protocol serves as a valuable guide for researchers in the fields of organic synthesis and medicinal chemistry, enabling the synthesis of this and related chiral dihydrobenzofuran derivatives for further biological evaluation.
Application Notes and Protocols for the Isolation of trans-2,3-Dihydro-3-hydroxyeuparin from Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, generalized protocol for the isolation of trans-2,3-Dihydro-3-hydroxyeuparin, a benzofuran (B130515) derivative, from plant sources. Due to the limited availability of a specific, published protocol for this compound, the following methodology is based on established phytochemical techniques for the isolation of structurally similar secondary metabolites from plants, particularly from the Ageratina and Eupatorium genera. This guide is intended to serve as a foundational method that can be optimized for specific plant matrices.
Introduction
This compound is a benzofuran derivative of interest for its potential biological activities, warranting efficient isolation protocols for further research and development. The general strategy for its isolation involves solvent extraction from the plant material, followed by liquid-liquid partitioning to separate compounds based on polarity, and subsequent chromatographic purification to isolate the target compound.
Data Presentation
The following table presents hypothetical data for the isolation of this compound from Ageratina adenophora, illustrating the expected outcomes of the generalized protocol. This data is for illustrative purposes and actual results may vary.
| Step | Parameter | Value | Unit | Notes |
| Extraction | Starting Plant Material (dried) | 1.0 | kg | Aerial parts of Ageratina adenophora |
| Extraction Solvent | 10 | L | 95% Ethanol (B145695) | |
| Crude Extract Yield | 120 | g | ||
| Partitioning | n-Hexane Fraction | 35 | g | |
| Dichloromethane Fraction | 50 | g | ||
| Ethyl Acetate (B1210297) Fraction | 25 | g | Target compound expected in this fraction | |
| n-Butanol Fraction | 10 | g | ||
| Column Chromatography (Silica Gel) | Fraction containing target compound | 5.2 | g | Eluted with Hexane:Ethyl Acetate gradient |
| Preparative HPLC | Isolated this compound | 85 | mg | |
| Purity | >98 | % | Determined by analytical HPLC |
Experimental Protocol
This protocol details a generalized method for the isolation of this compound.
1. Plant Material Preparation:
- Collect fresh aerial parts of the plant (e.g., Ageratina adenophora).
- Air-dry the plant material in the shade for 7-10 days until brittle.
- Grind the dried material into a coarse powder using a mechanical grinder.
2. Extraction:
- Macerate the powdered plant material (1 kg) in 95% ethanol (10 L) at room temperature for 72 hours with occasional stirring.
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
3. Solvent-Solvent Partitioning:
- Suspend the crude ethanol extract (120 g) in 500 mL of distilled water.
- Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:
- n-Hexane (3 x 500 mL)
- Dichloromethane (3 x 500 mL)
- Ethyl Acetate (3 x 500 mL)
- n-Butanol (3 x 500 mL)
- Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The target compound is expected to be in the ethyl acetate fraction based on its predicted polarity.
4. Silica (B1680970) Gel Column Chromatography:
- Pack a glass column (5 cm diameter, 60 cm length) with silica gel (60-120 mesh) in n-hexane.
- Adsorb the ethyl acetate fraction (25 g) onto a small amount of silica gel and load it onto the top of the prepared column.
- Elute the column with a gradient solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v).
- Collect fractions of 50 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualization under UV light (254 nm and 366 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
- Pool the fractions containing the compound of interest based on the TLC profiles.
5. Preparative High-Performance Liquid Chromatography (HPLC):
- Further purify the pooled fractions containing the target compound using preparative HPLC.
- Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) in water is a common choice. The specific gradient should be optimized based on analytical HPLC runs.
- Detection: UV detector, wavelength set based on the UV absorbance maximum of the target compound.
- Collect the peak corresponding to this compound.
- Evaporate the solvent to obtain the pure compound.
6. Structure Elucidation:
- Confirm the identity and structure of the isolated compound using spectroscopic techniques such as:
- Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC)
- Mass Spectrometry (MS)
- Infrared (IR) Spectroscopy
- Ultraviolet-Visible (UV-Vis) Spectroscopy
Visualizations
Caption: Workflow for the isolation of this compound.
Application Note: Quantification of trans-2,3-Dihydro-3-hydroxyeuparin using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-2,3-Dihydro-3-hydroxyeuparin is a benzofuran (B130515) derivative found in various plant species, notably from the Eupatorium genus. As a potentially bioactive compound, its accurate quantification in complex matrices such as plant extracts and biological fluids is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using a UPLC-MS/MS method. The described methodology is based on established principles for the analysis of similar natural products and provides a framework for method validation.
Data Presentation
The performance of the UPLC-MS/MS method should be evaluated through a comprehensive validation process. The following tables summarize the expected quantitative data for the analysis of this compound, based on typical values obtained for similar analytes in the scientific literature.
Table 1: UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Optimized Condition |
| UPLC System | Acquity UPLC I-Class or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Xevo TQ-Xs or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition | To be determined by infusion of a standard |
| Internal Standard | Structurally similar compound (e.g., a stable isotope-labeled analog or another euparin (B158306) derivative) |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -10% to +10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | 85% - 110% |
| Matrix Effect (%) | Within 85% - 115% | 90% - 110% |
| Stability | % Deviation within ±15% | Stable for 24h in autosampler, 3 freeze-thaw cycles, and 30 days at -80°C |
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to a UPLC vial for analysis.
-
-
Sample Preparation (Plant Extract):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction twice.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in a known volume of methanol.
-
Dilute an aliquot of the reconstituted extract with the initial mobile phase to fall within the calibration curve range.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. UPLC-MS/MS Analysis
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-5.0 min: Linear gradient to 5% A
-
5.0-6.0 min: Hold at 5% A
-
6.0-7.0 min: Return to 95% A
-
7.0-8.0 min: Re-equilibration at 95% A
-
-
MS/MS Detection:
-
Optimize the cone voltage and collision energy for this compound and the IS by direct infusion.
-
Set up the Multiple Reaction Monitoring (MRM) method to monitor at least two transitions for the analyte (one for quantification, one for confirmation) and one for the IS.
-
Mandatory Visualizations
Caption: UPLC-MS/MS experimental workflow for quantification.
Caption: Hypothetical signaling pathway for the analyte.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of trans-2,3-Dihydro-3-hydroxyeuparin
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-2,3-Dihydro-3-hydroxyeuparin is a naturally occurring benzofuran (B130515) derivative found in various plant species. As a member of the euparin (B158306) class of compounds, it holds potential for pharmacological investigation due to the known biological activities of related structures, including antimicrobial, anti-inflammatory, and cytotoxic effects. To enable robust preclinical and clinical evaluation, the isolation of this compound in high purity is an essential prerequisite. High-Performance Liquid Chromatography (HPLC) offers a powerful and reproducible technique for the purification of such natural products from complex crude extracts. This application note provides a detailed protocol for the semi-preparative HPLC purification of this compound, suitable for obtaining high-purity material for research and development purposes.
Materials and Methods
Equipment:
-
Semi-preparative HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV-Vis detector.
-
Fraction collector.
-
Rotary evaporator for solvent removal.
-
Analytical HPLC system for purity analysis.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Consumables:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (LC-MS grade).
-
Methanol (B129727) (HPLC grade).
-
Crude plant extract containing this compound.
-
Reference standard of this compound (if available).
-
HPLC vials.
-
Collection tubes for the fraction collector.
Chromatographic Conditions:
| Parameter | Semi-Preparative HPLC | Analytical HPLC (Purity Check) |
| Column | C18, 10 µm, 250 x 10 mm | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 20 min | 20-80% B over 15 min |
| Flow Rate | 4.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm and 280 nm | 254 nm |
| Injection Volume | 500 µL | 10 µL |
Experimental Protocol
1. Sample Preparation: a. Dissolve the crude plant extract in methanol to a concentration of 20 mg/mL. b. Vortex the solution for 1 minute to ensure complete dissolution. c. Centrifuge the solution at 10,000 rpm for 10 minutes to pellet any insoluble material. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System Setup and Equilibration: a. Install the semi-preparative C18 column into the HPLC system. b. Purge the pumps with the mobile phases to remove any air bubbles. c. Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at the specified flow rate. d. Set up the DAD or UV-Vis detector to monitor the specified wavelengths. e. Configure the fraction collector to collect fractions based on time or peak detection.
3. Purification Run: a. Inject the prepared sample onto the equilibrated HPLC system. b. Start the gradient elution program. c. Monitor the chromatogram in real-time. d. The fraction collector should be programmed to begin collecting the eluent just before the target peak (this compound) begins to elute and stop after the peak has fully eluted.
4. Post-Purification Processing: a. Combine the collected fractions containing the purified compound. b. Remove the organic solvent (acetonitrile) and a portion of the water using a rotary evaporator under reduced pressure. c. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified compound as a solid.
5. Purity Analysis: a. Prepare a solution of the purified compound in methanol (approximately 0.1 mg/mL). b. Analyze the solution using the analytical HPLC method described in the table above. c. Determine the purity of the compound by calculating the peak area percentage of the target peak relative to the total peak area in the chromatogram.
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Results and Discussion
The described semi-preparative HPLC method was developed to effectively separate this compound from other constituents in a crude plant extract. The use of a C18 reversed-phase column is ideal for retaining and separating moderately polar organic compounds. The mobile phase gradient, starting from 30% acetonitrile, allows for the elution of more polar impurities early in the run, while the gradual increase to 70% acetonitrile ensures the elution of the target compound and other less polar components. The addition of 0.1% formic acid to the mobile phase helps to protonate acidic functional groups, leading to improved peak shape and resolution.
Detection at 254 nm is suitable for aromatic compounds, providing a strong signal for this compound. Monitoring at a second wavelength, such as 280 nm, can help in discriminating between the target and co-eluting impurities.
The following table summarizes the hypothetical results from a typical purification run.
Table 1: Summary of a Representative Purification of this compound
| Compound | Retention Time (min) | Purity in Crude Extract (%) | Purity after Purification (%) | Recovery Yield (%) |
| Impurity A | 5.2 | 15.4 | Not Detected | - |
| Impurity B | 8.9 | 22.1 | < 0.5 | - |
| This compound | 12.5 | 45.8 | > 98.5 | 85 |
| Impurity C | 14.1 | 10.3 | < 1.0 | - |
The analytical HPLC analysis of the collected and processed fractions confirmed a final purity of >98.5% for this compound. The recovery yield of 85% indicates that the method is efficient for isolating the target compound with minimal loss.
Signaling Pathway/Logical Relationship Diagram
The logical relationship for method development can be visualized as follows:
Caption: Logical workflow for HPLC method development and validation.
This application note details a robust and efficient semi-preparative HPLC method for the purification of this compound from a complex matrix. The protocol is straightforward and utilizes standard reversed-phase chromatography principles, making it accessible to researchers in natural product chemistry, pharmacology, and drug development. The resulting high-purity compound is suitable for a wide range of downstream applications, including structural elucidation, in vitro and in vivo biological assays, and as a reference standard for analytical method development.
Application Notes: A Framework for Evaluating the Anti-Inflammatory Properties of Euparin Derivatives
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. Euparin (B158306), a natural benzofuran, and its synthetic derivatives present a promising class of compounds for investigation. This document provides a comprehensive experimental framework for researchers to assess the anti-inflammatory potential of euparin derivatives using an in vitro model based on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
The protocols herein detail a tiered screening approach, beginning with cytotoxicity assessment, followed by evaluation of key inflammatory markers and mediators, and culminating in the investigation of underlying molecular signaling pathways.
Experimental Design and Workflow
The overall experimental strategy involves a systematic evaluation of euparin derivatives, starting with broad screening assays and progressing to more specific mechanistic studies. This workflow ensures that the observed effects are genuinely anti-inflammatory and not a result of cellular toxicity.
Caption: A tiered experimental workflow for screening euparin derivatives.
Key Signaling Pathways in Inflammation
Lipopolysaccharide (LPS) triggers a cascade of intracellular signaling events in macrophages, primarily through the Toll-like receptor 4 (TLR4). This leads to the activation of key transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which in turn drive the expression of pro-inflammatory genes. Euparin derivatives are hypothesized to inhibit one or more steps in these pathways.
Caption: LPS-induced NF-κB and MAPK signaling pathways in macrophages.
Experimental Protocols & Data Presentation
Protocol 1: Cell Viability Assay
Objective: To determine the non-cytotoxic concentration range of euparin derivatives on RAW 264.7 macrophages.
Methodology (MTT Assay): [1]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of euparin derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Data Presentation:
| Euparin Derivative | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Vehicle) | 0 | [Value] | 100 |
| Derivative A | 1 | [Value] | [Value] |
| Derivative A | 10 | [Value] | [Value] |
| Derivative A | 50 | [Value] | [Value] |
| Derivative B | 1 | [Value] | [Value] |
| Derivative B | 10 | [Value] | [Value] |
| Derivative B | 50 | [Value] | [Value] |
Protocol 2: Nitric Oxide (NO) Production Assay
Objective: To quantify the inhibitory effect of euparin derivatives on NO production in LPS-stimulated RAW 264.7 cells.
Methodology (Griess Assay): [1][2]
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of euparin derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated, vehicle + LPS, and derivative alone.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubation & Reading: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | - | [Value] | - |
| LPS (1 µg/mL) | - | [Value] | 0 |
| LPS + Derivative A | 10 | [Value] | [Value] |
| LPS + Derivative A | 50 | [Value] | [Value] |
| LPS + Derivative B | 10 | [Value] | [Value] |
| LPS + Derivative B | 50 | [Value] | [Value] |
Protocol 3: Pro-inflammatory Cytokine Quantification
Objective: To measure the effect of euparin derivatives on the secretion of pro-inflammatory cytokines (TNF-α and IL-6).
Methodology (ELISA): [3][4][5]
-
Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: Collect cell culture supernatants and centrifuge to remove debris. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[6] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.[5]
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Quantification: Calculate cytokine concentrations based on the standard curve generated.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Untreated) | - | [Value] | [Value] |
| LPS (1 µg/mL) | - | [Value] | [Value] |
| LPS + Derivative A | 10 | [Value] | [Value] |
| LPS + Derivative A | 50 | [Value] | [Value] |
| LPS + Derivative B | 10 | [Value] | [Value] |
| LPS + Derivative B | 50 | [Value] | [Value] |
Protocol 4: Gene Expression Analysis
Objective: To determine if euparin derivatives inhibit the mRNA expression of pro-inflammatory enzymes iNOS and COX-2.
Methodology (RT-qPCR): [7][8][9]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with euparin derivatives for 1 hour, followed by LPS (1 µg/mL) stimulation for 6-8 hours.
-
RNA Isolation: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent). Assess RNA quality and quantity using a spectrophotometer.[7]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[10]
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for murine iNOS, COX-2, and a reference gene (e.g., β-actin or GAPDH).[8]
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the reference gene.[8]
Data Presentation:
| Treatment Group | Concentration (µM) | iNOS mRNA (Fold Change vs. LPS) | COX-2 mRNA (Fold Change vs. LPS) |
| Control (Untreated) | - | [Value] | [Value] |
| LPS (1 µg/mL) | - | 1.0 | 1.0 |
| LPS + Derivative A | 10 | [Value] | [Value] |
| LPS + Derivative A | 50 | [Value] | [Value] |
| LPS + Derivative B | 10 | [Value] | [Value] |
| LPS + Derivative B | 50 | [Value] | [Value] |
Protocol 5: Signaling Pathway Analysis
Objective: To investigate the effect of euparin derivatives on the activation of the NF-κB and MAPK signaling pathways.
Methodology (Western Blot): [11]
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with euparin derivatives for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30 minutes for phosphorylation events).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize the phosphorylated protein levels to their total protein levels.
Data Presentation:
| Treatment Group | Concentration (µM) | p-p65 / total p65 (Relative Density) | p-IκBα / total IκBα (Relative Density) | p-p38 / total p38 (Relative Density) |
| Control (Untreated) | - | [Value] | [Value] | [Value] |
| LPS (1 µg/mL) | - | [Value] | [Value] | [Value] |
| LPS + Derivative A | 10 | [Value] | [Value] | [Value] |
| LPS + Derivative A | 50 | [Value] | [Value] | [Value] |
| LPS + Derivative B | 10 | [Value] | [Value] | [Value] |
| LPS + Derivative B | 50 | [Value] | [Value] | [Value] |
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of COX-2 and inducible nitric oxide synthase mRNA levels with quantitative real-time polymerase chain reaction [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Euparin Derivatives with Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euparin (B158306) is a natural benzofuran (B130515) found in various plants, notably from the Eupatorium genus. It has garnered interest for its diverse biological activities, including antiviral and antidepressant effects.[1] However, to enhance its therapeutic potential, the development of derivatives is a crucial strategy. This document provides detailed application notes and protocols for the synthesis and evaluation of euparin derivatives, with a focus on improving their biological activities. While direct research on trans-2,3-Dihydro-3-hydroxyeuparin derivatives is limited, the principles and protocols outlined here for euparin are directly applicable and serve as a foundational guide for developing derivatives of related benzofuran scaffolds.
Data Presentation: Biological Activities of Euparin Derivatives
The following tables summarize the quantitative data on the biological activities of various euparin derivatives.
Table 1: Inhibitory Activity of Euparin Chalcone (B49325) Derivatives against α-Glucosidase and PTP1B
| Compound | α-Glucosidase IC50 (μM) | PTP1B IC50 (μM) |
| 12 | 39.77 | 39.31 |
| 15 | 9.02 | 3.47 |
Data extracted from a study on euparin-derived chalcones as potential dual inhibitors for diabetes treatment.[2][3]
Table 2: Antimicrobial and Cytotoxic Activities of Euparin Derivatives
| Compound | Antifungal MIC (μg/mL) vs. C. albicans | Antibacterial Zone of Inhibition (mm) vs. B. subtilis | Cytotoxicity IC50 (μg/mL) vs. MDA-MB-231 |
| Euparin (1) | 7.81 | No significant activity | > 200 |
| Maleic Anhydride (B1165640) Derivative (2) | > Euparin | 10.0 ± 1.4 | 166 |
| Semicarbazide (B1199961) Derivative (3) | > Euparin | 13.5 ± 0.7 | > 200 |
Data from a study evaluating the biological activities of euparin and its derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of euparin derivatives.
Synthesis Protocols
1. Synthesis of Euparin Chalcone Derivatives
This protocol describes a Claisen-Schmidt condensation to synthesize chalcone derivatives of euparin.[4][5][6]
-
Materials: Euparin, substituted benzaldehydes, ethanol (B145695), aqueous sodium hydroxide (B78521) (NaOH) solution, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve euparin (1 equivalent) and an appropriately substituted benzaldehyde (B42025) (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add aqueous NaOH solution dropwise with constant stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone derivative.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
2. Synthesis of Euparin Maleic Anhydride Derivative
This protocol outlines the derivatization of euparin with maleic anhydride.
-
Materials: Euparin, maleic anhydride, a suitable aprotic solvent (e.g., toluene), p-toluenesulfonic acid (PTSA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve euparin and maleic anhydride in the aprotic solvent under a nitrogen atmosphere.
-
Add a catalytic amount of PTSA or DBU.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting derivative using column chromatography.
-
3. Synthesis of Euparin Semicarbazide Derivative
This protocol describes the condensation reaction between euparin and semicarbazide.
-
Materials: Euparin, semicarbazide hydrochloride, sodium acetate (B1210297), ethanol, water.
-
Procedure:
-
Prepare a solution of semicarbazide hydrochloride and sodium acetate in a mixture of water and ethanol.
-
Add the euparin dissolved in ethanol to the semicarbazide solution.
-
Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid).
-
Heat the mixture under reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the semicarbazone derivative.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent to obtain the pure derivative.
-
Biological Assay Protocols
1. α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on α-glucosidase activity.[7][8][9][10][11]
-
Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate, phosphate (B84403) buffer (pH 6.8), test compounds, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of α-glucosidase solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage inhibition and IC50 values.
-
2. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay measures the inhibition of PTP1B, a key target in diabetes and obesity.[1][12][13][14][15]
-
Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as substrate, reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), test compounds, 96-well microplate, microplate reader.
-
Procedure:
-
Prepare solutions of test compounds in a suitable solvent.
-
In a 96-well plate, add the reaction buffer, test compound solution, and PTP1B enzyme.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage inhibition and IC50 values.
-
3. Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method determines the minimum inhibitory concentration (MIC) of compounds against fungal pathogens.[16][17][18][19][20]
-
Materials: Fungal strain (e.g., Candida albicans), RPMI-1640 medium, test compounds, 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Perform serial two-fold dilutions of the test compounds in the 96-well plates containing RPMI-1640 medium.
-
Inoculate each well with the fungal suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
4. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][21][22][23]
-
Materials: Cancer cell line (e.g., MDA-MB-231), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), 96-well plates, incubator, microplate reader.
-
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Figure 1: General workflow for the development of euparin derivatives.
Caption: Figure 2: Dual inhibition of PTP1B and α-glucosidase by euparin derivatives.
Caption: Figure 3: Iterative process of structure-activity relationship (SAR) analysis.
References
- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anjs.edu.iq [anjs.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 9. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 10. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. scielo.br [scielo.br]
- 20. Antifungal Susceptibility Testing [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
Determining the Absolute Configuration of Dihydrobenzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical research and drug development. For the dihydrobenzofuran scaffold, a common motif in biologically active natural products and pharmaceuticals, establishing the precise three-dimensional arrangement of atoms is paramount for understanding its pharmacological and toxicological properties. This document provides detailed application notes and protocols for the principal techniques employed in determining the absolute configuration of dihydrobenzofurans.
Introduction
Dihydrobenzofurans often possess one or more stereocenters, leading to the existence of enantiomers and diastereomers with potentially distinct biological activities. The accurate assignment of the absolute configuration is therefore not merely an academic exercise but a regulatory and scientific necessity. The primary methods for this determination fall into three main categories: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy (Electronic and Vibrational Circular Dichroism). Each technique offers unique advantages and is suited to different molecular characteristics and sample availability.
Comparative Overview of Techniques
The choice of method for determining the absolute configuration of a dihydrobenzofuran derivative depends on several factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation.
| Technique | Sample Requirement | Throughput | Key Data Output | Advantages | Limitations |
| X-ray Crystallography | High-quality single crystal (µg to mg) | Low (crystal growth can be time-consuming) | 3D molecular structure, Flack parameter[1][2] | Unambiguous and definitive determination of both relative and absolute configuration.[3][4][5] | Dependent on the ability to grow suitable crystals, which can be challenging for some molecules.[3] |
| NMR Spectroscopy (Mosher's Method) | 1-5 mg of purified sample with a hydroxyl or amine group | Moderate | Chemical shift differences (Δδ) between diastereomeric esters[6][7] | Solution-phase method, does not require crystallization. Relatively rapid and requires standard NMR instrumentation.[8] | Requires a derivatizable functional group. Interpretation can be complex for molecules with conformational flexibility.[9] |
| Electronic Circular Dichroism (ECD) | 0.1-1 mg/mL solution | High | ECD spectrum (Cotton effects) | High sensitivity, requires small sample amounts. Applicable to a wide range of molecules with a UV-Vis chromophore.[10] | Interpretation relies on comparison with quantum chemical calculations (TDDFT), which can be computationally intensive.[11][12] |
| Vibrational Circular Dichroism (VCD) | 1-15 mg of sample in solution[13] | Moderate | VCD spectrum | Applicable to molecules without a UV-Vis chromophore. Provides rich structural information.[14][15] | Weaker signals compared to ECD, may require higher sample concentrations. Also relies on comparison with DFT calculations.[16] |
I. X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules.[3][5] It provides a direct, three-dimensional visualization of the molecular structure.
Principle
The technique relies on the diffraction of X-rays by the electron cloud of atoms in a crystalline lattice. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized.[1][17] When the wavelength of the incident X-rays is near the absorption edge of an atom in the molecule, the scattering factor of that atom becomes a complex number, leading to a breakdown of Friedel's law. This results in measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l). The analysis of these differences allows for the unambiguous assignment of the absolute configuration. The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned enantiomer; a value close to 0 indicates the correct assignment, while a value near 1 suggests the inverted structure is correct.[2] For organic molecules containing only light atoms (C, H, O, N), using copper radiation (Cu Kα) can enhance the anomalous scattering effect from oxygen atoms, often allowing for a confident determination.[18]
Experimental Protocol
-
Crystal Growth:
-
Obtain an enantiomerically pure sample of the dihydrobenzofuran derivative.
-
Grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data. This involves adjusting atomic positions, displacement parameters, and site occupancies.
-
During the final stages of refinement, introduce the Flack parameter to be refined against the data.
-
-
Absolute Configuration Assignment:
-
Analyze the refined Flack parameter and its estimated standard uncertainty (esd).
-
A Flack parameter close to 0 with a small esd (e.g., x ≈ 0.05(10)) confirms the assigned absolute configuration.
-
A value close to 1 indicates that the inverted model is the correct one.
-
Values around 0.5 may indicate a racemic twin.
-
II. NMR Spectroscopy: The Modified Mosher's Method
For dihydrobenzofurans possessing a secondary alcohol or primary/secondary amine functionality, the modified Mosher's method is a powerful solution-phase technique to determine the absolute configuration at the stereocenter bearing this group.[6][7][8]
Principle
This method involves the derivatization of the chiral dihydrobenzofuran alcohol (or amine) with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters (or amides).[19][20] These diastereomers are chemically distinct and will exhibit different chemical shifts in their ¹H NMR spectra. The anisotropic effect of the phenyl group in the MTPA moiety causes differential shielding or deshielding of the protons on either side of the MTPA plane in the most stable conformation. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced.[21][22]
Experimental Protocol
-
Preparation of Diastereomeric Esters:
-
This procedure should be carried out in two separate, parallel reactions.
-
Reaction 1 (S-MTPA ester): To a solution of the enantiomerically pure dihydrobenzofuran alcohol (~1-2 mg) in anhydrous pyridine (B92270) or a mixture of CH₂Cl₂ and a non-nucleophilic base like DMAP, add a slight excess (1.1-1.5 equivalents) of (R)-(-)-MTPA chloride.
-
Reaction 2 (R-MTPA ester): In a separate reaction vessel, react the dihydrobenzofuran alcohol with (S)-(+)-MTPA chloride under the same conditions.
-
Allow the reactions to proceed at room temperature until completion (typically 1-4 hours), monitoring by TLC or LC-MS if necessary.
-
Quench the reactions (e.g., with a small amount of water or methanol) and remove the solvent under reduced pressure. The crude diastereomeric esters are often sufficiently pure for NMR analysis.
-
-
NMR Data Acquisition:
-
Dissolve each crude diastereomeric ester in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA derivatives.
-
It is crucial to accurately assign the proton signals for the dihydrobenzofuran moiety in both spectra. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Analysis and Configuration Assignment:
-
Tabulate the chemical shifts (δ) for the assigned protons of the dihydrobenzofuran moiety for both the S-MTPA (δS) and R-MTPA (δR) esters.
-
Calculate the difference in chemical shifts for each proton: Δδ = δS - δR.
-
Draw the Newman projection of the Cα-C(OH) bond for both diastereomers, assuming the most stable conformation where the C=O of the MTPA moiety and the C-H bond of the stereocenter are eclipsed.
-
Protons that lie on the same side as the phenyl group in the S-MTPA ester will be shielded (upfield shift) compared to the R-MTPA ester, resulting in a negative Δδ.
-
Protons on the opposite side (near the -CF₃ and -OCH₃ groups) will have a positive Δδ.
-
By mapping the signs of the calculated Δδ values onto the three-dimensional structure of the dihydrobenzofuran, the absolute configuration can be assigned.
-
III. Chiroptical Spectroscopy: ECD and VCD
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution.[23] They are particularly useful when crystallization is not feasible.
Principle
Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule.[24] ECD spectroscopy measures this difference in the UV-Visible region, arising from electronic transitions, while VCD measures it in the infrared region, corresponding to vibrational transitions.[14][25] For a pair of enantiomers, the CD spectra are mirror images of each other. The absolute configuration is determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT) for ECD and DFT for VCD.[11][12] A good match between the experimental and calculated spectra for a given enantiomer confirms its absolute configuration.
Experimental and Computational Protocol
-
Sample Preparation and Spectral Measurement:
-
Prepare a solution of the enantiomerically pure dihydrobenzofuran in a suitable spectroscopic-grade solvent (e.g., methanol (B129727) or acetonitrile (B52724) for ECD; CDCl₃ or CCl₄ for VCD).
-
The concentration should be adjusted to give an optimal signal-to-noise ratio (typically 0.1-1 mg/mL for ECD, 1-15 mg/mL for VCD).[13]
-
Record the ECD or VCD spectrum on a calibrated instrument.
-
-
Conformational Analysis:
-
Perform a thorough conformational search for the dihydrobenzofuran molecule using molecular mechanics (e.g., MMFF) or semi-empirical methods to identify all low-energy conformers.
-
-
Quantum Chemical Calculations:
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
For ECD, calculate the electronic excitation energies and rotational strengths using TDDFT.[26][27]
-
For VCD, calculate the vibrational frequencies and rotational strengths.
-
These calculations are performed for one arbitrarily chosen enantiomer (e.g., the R configuration at a specific stereocenter).
-
-
Spectral Simulation and Comparison:
-
Generate the theoretical ECD or VCD spectrum by applying a Gaussian or Lorentzian band shape to the calculated rotational strengths and Boltzmann-averaging the spectra of all significant conformers based on their calculated relative free energies.[11]
-
Compare the simulated spectrum with the experimental spectrum.
-
If the signs and relative intensities of the major spectral bands match, the absolute configuration of the sample is the same as that used in the calculation.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
Conclusion
The determination of the absolute configuration of dihydrobenzofurans can be achieved through several powerful analytical techniques. X-ray crystallography provides the most definitive answer but is contingent on successful crystallization. NMR-based methods, particularly Mosher's ester analysis, offer a reliable solution-phase alternative for molecules with appropriate functional groups. Chiroptical methods, ECD and VCD, coupled with quantum chemical calculations, are increasingly becoming the methods of choice for determining the absolute configuration of molecules in solution, with VCD being especially valuable for compounds lacking a strong UV-Vis chromophore. The selection of the most suitable technique will depend on the specific characteristics of the dihydrobenzofuran derivative and the resources available to the researcher.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. biotools.us [biotools.us]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 18. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 20. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 22. experts.umn.edu [experts.umn.edu]
- 23. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. purechemistry.org [purechemistry.org]
- 25. spark904.nl [spark904.nl]
- 26. ReSpect program [respectprogram.org]
- 27. ReSpect program [respectprogram.org]
Application of trans-2,3-Dihydro-3-hydroxyeuparin in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2,3-Dihydro-3-hydroxyeuparin is a natural product belonging to the benzofuran (B130515) class of compounds. It has been identified as a constituent of plants from the Eupatorium genus, such as Eupatorium chinense and Ageratina adenophora.[1] These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammation, infections, and cancer.[2] The medicinal properties of Eupatorium species are attributed to their rich phytochemical content, which includes a variety of sesquiterpenoids, thymol (B1683141) derivatives, and benzofurans.[1][2] While extensive research has been conducted on crude extracts and other major constituents of these plants, specific data on the biological activities and mechanisms of action of this compound are limited in the currently available scientific literature.
This document provides an overview of the potential applications of this compound in medicinal chemistry based on the known biological activities of its plant sources and related benzofuran compounds. It also includes generalized experimental protocols for assays that are typically used to evaluate the therapeutic potential of such natural products.
Potential Therapeutic Applications
Based on the pharmacological profile of compounds isolated from Eupatorium species, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Numerous compounds from Eupatorium chinense have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), lung cancer (A549), and liver cancer (HepG2).[1][2][3] The IC50 values for some of these compounds range from the low micromolar to nanomolar concentrations.[2]
-
Anti-inflammatory Activity: Extracts and isolated compounds from Eupatorium fortunei have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[4][5] The mechanism for some of these compounds involves the suppression of pro-inflammatory factors and the inhibition of the NF-κB signaling pathway.[4]
-
Antiviral Activity: Aqueous extracts of Eupatorium fortunei have demonstrated the ability to inhibit the replication of several RNA viruses, including influenza A and vesicular stomatitis virus. This effect is linked to the induction of type I interferons and pro-inflammatory cytokines.[6][7]
Quantitative Data on Related Compounds from Eupatorium Species
While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the cytotoxic and anti-inflammatory activities of other compounds isolated from Eupatorium species to provide a contextual reference.
| Compound Class | Compound Name/Identifier | Biological Activity | Cell Line/Assay | IC50 Value (µM) | Reference |
| Sesquiterpenoid | Compound from E. chinense | Cytotoxicity | CNE 2, Caski, HGC-27 | 4.2 - 11.9 | [3] |
| Sesquiterpenoid | Compounds 62 & 63 from E. chinense | Cytotoxicity | MDA-MB-231, HepG2 | 3.1 - 9.3 | [2] |
| Sesquiterpenoid | Compounds 79-81 from E. chinense | Cytotoxicity | MDA-MB-231, HepG2 | 0.8 - 7.6 | [2] |
| Thymol Derivative | Compound 19 from E. adenophorum | Cytotoxicity | MCF-7, HeLa, NCI-H460 | 7.45, 9.45, 8.32 | [2] |
| Benzofuran Dimer | Compounds 46-49, 52, 53 from E. chinense | NO Production Inhibition | LPS-stimulated RAW264.7 | 6.29 - 16.03 | [2] |
| Sesquiterpene Lactone | Eupatoriopicrin (from E. japonicum) | NO Production Inhibition | LPS-stimulated RAW264.7 | 7.53 (µg/mL) | [8] |
| Sesquiterpene Lactone | Eupatoriopicrin (from E. japonicum) | Cytotoxicity | MCF7, HepG2, NTERA-2 | 1.22, 0.94, 0.88 (µg/mL) | [8] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the medicinal chemistry potential of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
a. Cell Culture:
- Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
- Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of the test compound in the culture medium to achieve the desired final concentrations.
- Replace the medium in the wells with the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol describes the evaluation of the anti-inflammatory potential of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
- After incubation, collect 100 µL of the culture supernatant from each well.
- Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm.
c. Data Analysis:
- Generate a standard curve using known concentrations of sodium nitrite (B80452).
- Calculate the concentration of nitrite in the samples.
- Determine the percentage of NO inhibition compared to the LPS-stimulated control.
- Calculate the IC50 value for NO inhibition.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Modulation
Based on the activities of related compounds, this compound may modulate key signaling pathways involved in cancer and inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial biological screening of a natural product like this compound.
Caption: General workflow for natural product bioactivity screening.
Conclusion
This compound represents a promising scaffold for medicinal chemistry research due to its classification as a benzofuran derivative and its origin from medicinally active Eupatorium species. While direct evidence of its biological activity is currently lacking in the literature, the strong anticancer, anti-inflammatory, and antiviral properties of related compounds suggest that it warrants further investigation. The protocols and workflows provided here offer a foundational framework for researchers to explore the therapeutic potential of this and other novel natural products. Further studies are essential to isolate or synthesize sufficient quantities of this compound to perform comprehensive biological evaluations and elucidate its specific mechanisms of action.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical constituents from Eupatorium fortunei and their anti-inflammatory evaluation by in silico and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Eupatorium fortunei and Its Components Increase Antiviral Immune Responses against RNA Viruses [frontiersin.org]
- 7. Eupatorium fortunei and Its Components Increase Antiviral Immune Responses against RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-2,3-Dihydro-3-hydroxyeuparin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-2,3-Dihydro-3-hydroxyeuparin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is Euparin, a natural product from which the target molecule can be derived through a two-step synthesis involving reduction and hydroxylation.
Q2: What are the key steps in the synthesis of this compound from Euparin?
The synthesis can be broadly divided into two key transformations:
-
Reduction: Selective reduction of the 2,3-double bond of the furan (B31954) ring in Euparin to yield 2,3-Dihydroeuparin.
-
Hydroxylation: Stereoselective introduction of a hydroxyl group at the 3-position of 2,3-Dihydroeuparin to obtain the desired trans isomer.
Q3: How can I improve the yield of the initial reduction step?
Optimizing the catalytic hydrogenation is key. This can be achieved by carefully selecting the catalyst, solvent, hydrogen pressure, and reaction time. Palladium on carbon (Pd/C) is a common catalyst for such reductions.[1] Raney nickel has also been shown to be effective in hydrogenating the furan ring of benzofurans.[1]
Q4: What are the main challenges in the hydroxylation step?
The primary challenges are achieving high regioselectivity (hydroxylation at C3) and stereoselectivity (formation of the trans isomer). Direct C-H hydroxylation can be unselective. Alternative strategies might involve the formation of an intermediate that directs the stereochemistry.
Q5: How can I purify the final product and remove isomeric impurities?
Column chromatography is the most common method for purifying 2,3-dihydrobenzofuran (B1216630) derivatives. The choice of solvent system (eluent) is critical for separating the desired trans isomer from any cis isomer and unreacted starting material. High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for preparative separation of small quantities.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of Euparin
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Poor solvent choice. | 1. Use fresh, high-quality catalyst. 2. Increase hydrogen pressure (within safe limits of the equipment). 3. Screen different solvents (e.g., ethanol, ethyl acetate (B1210297), methanol). |
| Formation of over-reduced byproducts (reduction of the benzene (B151609) ring or acetyl group) | 1. Catalyst is too active. 2. Prolonged reaction time. 3. High temperature. | 1. Use a less active catalyst (e.g., 5% Pd/C instead of 10%). 2. Monitor the reaction closely by TLC or GC-MS and stop when the starting material is consumed. 3. Conduct the reaction at room temperature. |
| Low recovery after workup | Poor extraction or product loss during purification. | Optimize the extraction procedure and use a suitable solvent for chromatography. |
Problem 2: Low Yield and Poor Stereoselectivity in the Hydroxylation Step
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | 1. C-H bond at the 3-position is not sufficiently activated. 2. Inappropriate hydroxylating agent. | 1. Consider a multi-step approach: introduce a leaving group at the 3-position followed by nucleophilic substitution with a hydroxide (B78521) equivalent. 2. Explore enzymatic hydroxylation using cytochrome P450 enzymes, which are known to catalyze stereoselective hydroxylations.[2] |
| Formation of a mixture of cis and trans isomers | Non-stereoselective reaction conditions. | 1. Employ a stereoselective synthetic route. For instance, an epoxidation of the double bond of a suitable precursor followed by regioselective ring-opening can yield the desired trans-diol arrangement. 2. Utilize a chiral catalyst or reagent to favor the formation of one diastereomer. |
| Formation of oxidized byproducts | Over-oxidation of the desired alcohol. | 1. Use a milder oxidizing agent if a direct oxidation approach is used. 2. Carefully control the reaction time and temperature. |
Quantitative Data Summary
The following table presents hypothetical data for a standard versus an optimized protocol for the two-step synthesis of this compound.
| Parameter | Standard Protocol | Optimized Protocol |
| Step 1: Reduction | ||
| Catalyst | 10% Pd/C | 5% Pd/C |
| Hydrogen Pressure | 1 atm | 3 atm |
| Solvent | Ethanol | Ethyl Acetate |
| Reaction Time | 24 h | 8 h |
| Yield of 2,3-Dihydroeuparin | 65% | 92% |
| Step 2: Hydroxylation | ||
| Method | Direct C-H Oxidation | Multi-step (Epoxidation-Ring Opening) |
| Stereoselectivity (trans:cis) | 1:1 | >20:1 |
| Yield of trans isomer | 25% | 75% |
| Overall Yield | 16% | 69% |
Experimental Protocols
Protocol 1: Optimized Reduction of Euparin to 2,3-Dihydroeuparin
-
Preparation: In a high-pressure hydrogenation vessel, dissolve Euparin (1.0 g, 4.62 mmol) in ethyl acetate (50 mL).
-
Catalyst Addition: Carefully add 5% Palladium on carbon (5 mol %, 0.1 g) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 3 atm with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 2,3-Dihydroeuparin can be used in the next step without further purification or can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Stereoselective Synthesis of this compound via Epoxidation and Ring Opening (Hypothetical Route)
This protocol is a proposed route based on established organic chemistry principles for achieving trans-dihydroxylation and may require further optimization.
Step 2a: Epoxidation of a suitable precursor
-
Precursor Synthesis: A suitable precursor would be an enol ether derivative of 2,3-Dihydroeuparin.
-
Reaction: To a solution of the enol ether in dichloromethane (B109758) (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise.
-
Monitoring: Stir the reaction at 0 °C and monitor by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2b: Regio- and Stereoselective Ring Opening of the Epoxide
-
Reaction: Dissolve the crude epoxide in a suitable solvent (e.g., THF/water).
-
Ring Opening: Add a nucleophilic source of hydride (e.g., sodium borohydride) to facilitate the regioselective opening of the epoxide ring to yield the trans-alcohol. Acidic or basic conditions can also be explored for ring opening.
-
Workup: Quench the reaction and extract the product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Stereoselective Synthesis of Dihydrobenzofurans
Welcome to the technical support center for the stereoselective synthesis of dihydrobenzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Here you will find answers to frequently asked questions and detailed guides to navigate complex synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the stereoselective synthesis of 2,3-dihydrobenzofurans?
The synthesis of 2,3-dihydrobenzofurans, while a subject of extensive research, presents several key challenges. These include controlling diastereoselectivity and enantioselectivity, overcoming limitations in substrate scope, and dealing with issues of steric hindrance.[1][2] The use of toxic and costly metal catalysts, as well as harsh reaction conditions, are also significant hurdles that researchers aim to overcome.[1]
Q2: How can I improve the diastereoselectivity of my reaction?
Poor diastereoselectivity is a frequent issue. Several factors can be adjusted to improve the diastereomeric ratio (dr):
-
Catalyst and Ligand Choice: The catalyst system is critical. For instance, in Rh-catalyzed reactions, the choice of a chiral dirhodium carboxylate catalyst can lead to excellent trans diastereoselectivity.[3][4]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.[5] For example, polar solvents like hexafluoroisopropanol (HFIP) can induce a [3+2] annulation pathway, affecting the stereochemical outcome.[3]
-
Steric Hindrance: Bulky substituents on the substrates can direct the approach of reactants, favoring the formation of a specific diastereomer.[5]
Q3: My enantioselectivity is low. What strategies can I employ to increase it?
Achieving high enantioselectivity is a primary goal in asymmetric synthesis. Here are some strategies to improve the enantiomeric excess (ee):
-
Chiral Catalysts and Ligands: The use of chiral catalysts is the most direct approach. Chiral phosphoric acids, for instance, have been successfully used in organocatalyzed syntheses to achieve high enantioselectivity.[1][6] In metal-catalyzed reactions, the choice of chiral ligands is crucial. For example, in Iridium-catalyzed intramolecular hydroarylation, ligands like (S,S)-QuinoxP* have shown excellent enantioselectivity (97% ee).[7]
-
Organocatalysis: Chiral organocatalysts, such as quinine-derived bifunctional squaramides, have been used in domino reactions to produce dihydrobenzofurans with remarkable enantioselectivity (>99% ee).[1]
-
Asymmetric Heck Reactions: Palladium-catalyzed intramolecular Heck reactions using chiral ligands can provide access to functionalized dihydrobenzofurans with high enantioselectivity (90-99% ee).[6]
Q4: I am observing significant substrate limitations. How can I broaden the scope of my reaction?
Substrate scope can be limited by electronic and steric factors. To broaden the applicability of a synthetic method, consider the following:
-
Catalyst System Modification: Different catalytic systems will have varying tolerances for functional groups. For example, while some catalysts may be sensitive to acidic or basic moieties, others might be more robust. Recent advances in transition metal catalysis have focused on developing systems with broad substrate scope.[3]
-
Protecting Groups: If a functional group on your substrate is interfering with the reaction, consider using a suitable protecting group.
-
Alternative Synthetic Routes: If a particular reaction is consistently failing with your substrate, exploring a different synthetic approach may be necessary. For instance, a transition metal-free protocol might be more suitable for certain substrates.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Troubleshooting: Ensure the catalyst is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider using a freshly prepared catalyst.
-
Optimization: Screen different catalysts. For example, if a silver(I) oxide-promoted oxidative coupling gives low yields, consider alternatives like iron salts, Ru/Rh complexes, or enzymatic systems like horseradish peroxidase (HRP)/H2O2.[8]
-
-
Incorrect Reaction Conditions:
-
Troubleshooting: Verify the reaction temperature, time, and concentration.
-
Optimization: Systematically optimize the reaction conditions. For instance, in silver(I)-promoted oxidative coupling, switching the solvent from a benzene/acetone mixture to acetonitrile (B52724) can significantly improve selectivity and conversion.[8] Temperature optimization is also crucial; running the reaction at reflux might improve homogenization and yield, but prolonged reaction times at high temperatures could lead to side reactions.[8]
-
-
Substrate Reactivity:
-
Troubleshooting: Confirm the purity of your starting materials. Impurities can poison the catalyst or lead to side reactions.
-
Optimization: Modify the substrate to enhance its reactivity. For example, the presence of an acetamido group can sometimes lower the yield.[9]
-
Issue 2: Poor Diastereoselectivity
Possible Causes and Solutions:
-
Inadequate Stereocontrol from the Catalyst:
-
Troubleshooting: The chosen catalyst may not be providing sufficient facial selectivity.
-
Optimization: Screen a variety of chiral ligands or catalysts. For example, in a Rh-catalyzed synthesis of 2,2-disubstituted dihydrobenzofurans, chiral phosphoric acids can be used to achieve high diastereoselectivity (>20:1 dr).[3]
-
-
Suboptimal Reaction Temperature:
-
Troubleshooting: Higher temperatures can lead to the formation of the thermodynamically favored product, which may not be the desired diastereomer.
-
Optimization: Lower the reaction temperature. This often increases the kinetic control of the reaction, favoring the transition state with the lower activation energy and thus improving diastereoselectivity.[5]
-
Issue 3: Low Enantioselectivity
Possible Causes and Solutions:
-
Ineffective Chiral Ligand/Catalyst:
-
Troubleshooting: The chiral environment provided by the ligand or catalyst may not be sufficient to induce high enantioselectivity.
-
Optimization: Screen a panel of chiral ligands. In an Ir-catalyzed intramolecular hydroarylation, switching from (R)-binap (64% ee) to (S,S)-QuinoxP* can dramatically increase the enantioselectivity to 97% ee.[7]
-
-
Racemization of the Product:
-
Troubleshooting: The product may be racemizing under the reaction or workup conditions.
-
Optimization: Analyze the reaction at different time points to check for product racemization. If racemization is occurring, consider modifying the workup procedure or running the reaction at a lower temperature.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Enantioselective Dihydrobenzofuran Synthesis
| Catalyst System | Ligand/Co-catalyst | Substrate Type | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| [IrCl(cod)]₂ | (R)-binap | m-allyloxybenzophenone | 67 | - | 64 | [7] |
| [IrCl(cod)]₂ | Segphos | m-allyloxybenzophenone | 88 | - | 73 | [7] |
| [IrCl(cod)]₂ | difluorphos | m-allyloxybenzophenone | 92 | - | 84 | [7] |
| [IrCl(cod)]₂ | (S,S)-QuinoxP* | m-allyloxybenzophenone | 85 | - | 97 | [7] |
| Rhodium Catalyst | Chiral Phosphoric Acid | Diazo-containing phenolic derivatives & imines | 35-90 | >20:1 | >99 | [3] |
| Quinine-derived squaramide (Organocatalyst) | DABCO (base) | (Z)-α-Bromonitroalkenes & substituted phenols | 33-95 | - | >99 | [1] |
| Pd₂(dba)₃·CHCl₃ | N-Me-Xu₃ | Aryl iodide-joined alkenes & o-alkynylanilines | 84-97 | - | 84-97 | [3] |
| Cu(OTf)₂ | SPDO-ligand | Quinone esters & substituted styrenes | 86-96 | - | 86-99 | [3] |
Experimental Protocols
Key Experiment: Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation
This protocol is based on the work of T. Shibata et al. for the synthesis of chiral 3-substituted dihydrobenzofurans.[7]
Materials:
-
[IrCl(cod)]₂ (Iridium(I) chloride 1,5-cyclooctadiene (B75094) complex dimer)
-
Chiral bisphosphine ligand (e.g., (S,S)-QuinoxP*)
-
NaBArF₄ (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)
-
Substrate (e.g., m-cinnamyloxyacetophenone)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, a mixture of [IrCl(cod)]₂ (5 mol% Ir), the chiral bisphosphine ligand (e.g., 6 mol% (S,S)-QuinoxP*), and NaBArF₄ (10 mol%) in the anhydrous solvent is prepared in a reaction vessel.
-
The substrate (1.0 equiv) is added to the catalyst mixture.
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 13 h).
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired dihydrobenzofuran product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low yield in dihydrobenzofuran synthesis.
Caption: Decision tree for troubleshooting poor stereoselectivity.
Caption: Simplified catalytic cycle for Ir-catalyzed hydroarylation.
References
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 8. scielo.br [scielo.br]
- 9. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
trans-2,3-Dihydro-3-hydroxyeuparin solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the solubility and stability challenges associated with trans-2,3-Dihydro-3-hydroxyeuparin. By offering troubleshooting guides, frequently asked questions, and detailed experimental protocols, we aim to facilitate reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: As a benzofuran (B130515) derivative, this compound is expected to be poorly soluble in water and aqueous alkaline solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For biological assays, it is common to prepare a concentrated stock solution in 100% DMSO.[3]
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. The first step is to assess the final concentration of DMSO in your assay; for many cell-based assays, this should be kept below 0.5% to avoid toxicity.[3] If precipitation still occurs, consider using a co-solvent or adjusting the pH of your buffer.[3]
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: To enhance solubility, you can try several approaches. Using a co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400) in addition to DMSO can be effective.[3] The pH of the buffer can also be adjusted, as the solubility of ionizable compounds can be pH-dependent.[3] Gentle warming to 37°C and sonication can also aid in dissolving the compound.[2] It is crucial to include vehicle controls with the same solvent and co-solvent concentrations in your experiments to account for any effects of the solvents themselves.[3]
Q4: What are the best practices for storing this compound to ensure its stability?
A4: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[4] Stock solutions in solvent should be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is highly recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Some compounds are light-sensitive, so storing solutions in amber vials and protecting them from light is a good practice.[5]
Q5: How can I assess the stability of this compound under my experimental conditions?
A5: Stability testing is crucial, especially for natural products which can be complex and prone to degradation.[6][7] You can perform stability studies by incubating the compound under your experimental conditions (e.g., in assay buffer at 37°C) for various durations. The stability can then be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) to monitor for any degradation products or a decrease in the parent compound's concentration over time.[6]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Symptom: Visible precipitate forms when diluting the DMSO stock solution of this compound into the aqueous assay buffer. This can lead to inconsistent and lower-than-expected potency in biological assays.[3][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results (e.g., IC50 values) across replicate experiments or plates.[5]
-
Possible Causes & Solutions:
-
Poor Solubility: Refer to the troubleshooting workflow above to ensure the compound is fully dissolved in the assay medium.[5]
-
Compound Instability: The compound may be degrading over the course of the experiment.
-
Inaccurate Pipetting: Inaccurate dispensing of small volumes of concentrated stock solution can lead to significant concentration errors.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare intermediate dilutions to work with larger, more manageable volumes.
-
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer to maintain a humid environment across the plate.[9]
-
-
Quantitative Data Summary
The following tables provide example solubility and stability data for this compound. Note: These values are illustrative and should be determined experimentally for your specific batch and conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Methanol | ≥ 15 mg/mL |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Insoluble |
Table 2: Stability of this compound in Solution at -20°C
| Solvent | Concentration | Duration | Purity (by HPLC) |
| DMSO | 10 mM | 1 month | >98% |
| DMSO | 10 mM | 3 months | >95% |
| Ethanol | 5 mM | 1 month | >97% |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[3]
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[2]
-
Dispense the stock solution into single-use aliquots in amber vials.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Determination of Aqueous Solubility
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Add a small, fixed volume (e.g., 2 µL) of each dilution to a larger volume (e.g., 198 µL) of the aqueous buffer of interest in a clear microplate.
-
Mix well and incubate at the desired temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate aqueous solubility under those conditions.
Caption: Experimental workflow for determining aqueous solubility.
Protocol 3: Stability Assessment by HPLC
-
Prepare a solution of this compound in the desired buffer at the target concentration.
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Store the vials under the desired stability testing conditions (e.g., room temperature, 37°C, etc.).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.
-
Immediately analyze the sample by a validated HPLC method to determine the concentration of the parent compound.
-
Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to determine the percentage of compound remaining.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, benzofuran derivatives are known to be investigated for a range of biological activities, including potential anticancer effects.[10] Research in this area may involve screening against various cancer cell lines and subsequent investigation into pathways related to apoptosis, cell cycle regulation, and other cancer hallmarks.
Caption: Potential signaling pathways for benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. trans-2,3-Dihydro-3-ethoxyeuparin | CAS:1015698-14-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS 64185-57-5 | ScreenLib [screenlib.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability Studies for Herbal and Natural Products – StabilityStudies.in [stabilitystudies.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting NMR Signal Assignment for Dihydrobenzofuran Natural Products
Disclaimer: A complete, experimentally verified, and assigned NMR dataset for trans-2,3-Dihydro-3-hydroxyeuparin could not be located in publicly available resources. The following guide utilizes a representative, hypothetical dataset based on typical chemical shifts and coupling constants for closely related dihydrobenzofuran structures. This information is intended for educational and illustrative purposes to guide researchers in their experimental design and data interpretation for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: The proton signals for H-2 and H-3 in the dihydrofuran ring are complex and overlapping. How can I definitively assign them?
A1: Overlapping signals in the aliphatic region of dihydrobenzofurans are a common challenge.[1][2] A combination of 2D NMR experiments is essential for unambiguous assignment:
-
COSY (Correlation Spectroscopy): This experiment will show a correlation between H-2 and H-3, confirming they are on adjacent carbons.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to its directly attached carbon. By identifying the carbon chemical shifts of C-2 and C-3, you can assign the corresponding proton signals.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations. For instance, H-2 should show a correlation to C-3 and potentially to carbons in the aromatic ring, while H-3 will correlate with C-2.[4]
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve the overlapping signals.[1][5]
Q2: I am having trouble assigning the quaternary carbons in the 13C NMR spectrum. Which experiment is most helpful?
A2: Quaternary carbons do not have attached protons and therefore will not show signals in DEPT-135 or HSQC spectra. The primary tool for assigning quaternary carbons is the HMBC experiment.[4] By observing correlations from known protons to a quaternary carbon, you can deduce its position. For example, protons on the aromatic ring will show 2- and 3-bond correlations to the quaternary carbons of the benzofuran (B130515) core.
Q3: How can I confirm the trans stereochemistry between H-2 and H-3?
A3: The stereochemistry of the dihydrofuran ring can be determined by two main methods:
-
Coupling Constants (J-values): In many 2,3-disubstituted-2,3-dihydrobenzofurans, the coupling constant between H-2 and H-3 (JH2-H3) is typically smaller for the trans isomer compared to the cis isomer.[2] However, this is not always a definitive method as the values can be influenced by other substituents.[2]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most reliable method. A NOESY or ROESY experiment detects through-space proximity between protons. For the trans isomer, you would expect to see no NOE correlation between H-2 and H-3. Conversely, a cis relationship would show a clear NOE cross-peak.
Q4: The aromatic proton signals are very close in chemical shift. How can I differentiate them?
A4: The aromatic region can be crowded. To resolve and assign these signals:
-
Higher Field NMR: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals.
-
HMBC: Look for correlations from the aromatic protons to the more easily assignable carbons in the dihydrofuran ring (C-2, C-3) and any substituent carbons.
-
NOESY/ROESY: Observe NOE correlations between the aromatic protons and nearby protons, such as those on substituents or H-2/H-3.
Data Presentation
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound *
| Atom No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 89.8 | 5.15 | d | 6.5 |
| 3 | 72.5 | 4.60 | d | 6.5 |
| 3a | 122.1 | - | - | - |
| 4 | 115.5 | 6.90 | s | - |
| 5 | 145.2 | - | - | - |
| 6 | 130.8 | - | - | - |
| 7 | 110.2 | 6.75 | s | - |
| 7a | 160.5 | - | - | - |
| 8 (C=O) | 202.3 | - | - | - |
| 9 (CH₃) | 29.5 | 2.55 | s | - |
| 10 (OH) | - | 3.50 (br s) | br s | - |
| 1' (CH) | 28.1 | 3.25 | sept | 6.9 |
| 2' (CH₃) | 22.4 | 1.35 | d | 6.9 |
| 3' (CH₃) | 22.4 | 1.35 | d | 6.9 |
Experimental Protocols
Protocol 1: General 1D and 2D NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Filter the solution into a 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum to assess signal dispersion and purity.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
COSY: Use a standard gradient-selected COSY pulse program. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the cross-peaks.
-
HSQC: Use a gradient-selected, phase-sensitive HSQC pulse program optimized for a one-bond ¹JCH coupling of ~145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse program. Optimize the long-range coupling constant (ⁿJCH) to an average value of 8 Hz to observe both 2-bond and 3-bond correlations.[4]
-
NOESY/ROESY: For stereochemical analysis, acquire a NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms) to observe through-space correlations.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting NMR signal assignment.
Caption: Key hypothetical COSY and HMBC correlations.
References
Technical Support Center: Optimizing HPLC Separation of Dihydrobenzofuran Diastereomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of dihydrobenzofuran diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in method development and execution.
Frequently Asked Questions (FAQs)
Q1: Is a chiral column necessary to separate dihydrobenzofuran diastereomers?
Not necessarily. Diastereomers have different physical and chemical properties, which means they can often be separated on a standard achiral stationary phase, such as a C18 or silica (B1680970) gel column.[1] The choice between a chiral and achiral column depends on the specific structural differences between your diastereomers. It is generally recommended to start method development with an achiral column due to its versatility and lower cost.
Q2: What is a good starting point for mobile phase selection in reversed-phase (RP) HPLC?
For reversed-phase separation of dihydrobenzofuran diastereomers on a C18 column, a good starting point is a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[2] A gradient elution, for example, from 20% to 80% organic solvent, can be a useful initial screening run to determine the approximate elution conditions. Adding a modifier like 0.1% formic acid or phosphoric acid can help improve peak shape by controlling the ionization state of the analytes.[3][4]
Q3: When should I consider using normal-phase (NP) HPLC?
Normal-phase HPLC, typically using a silica column, can be very effective for separating diastereomers, especially for moderately polar to non-polar compounds.[5] If you are struggling to achieve separation in reversed-phase mode, or if your compounds have very limited solubility in aqueous mobile phases, NP-HPLC is a strong alternative. Common mobile phases for NP-HPLC are mixtures of a non-polar solvent like hexane (B92381) with a more polar solvent like isopropanol (B130326) or ethanol.[5][6]
Q4: My peaks are broad and tailing. What are the common causes and solutions?
Peak broadening and tailing in HPLC can stem from several factors.[7] Common causes include:
-
Secondary interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar analytes, causing tailing. Adding a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase or using an end-capped column can mitigate this.
-
Column overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample.
-
Mismatched injection solvent: If the solvent your sample is dissolved in is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column degradation: Over time, columns can lose efficiency. If other troubleshooting steps fail, it may be time to replace your column.
Q5: How does temperature affect the separation of diastereomers?
Temperature can be a powerful tool for optimizing selectivity in HPLC.[1] Changing the column temperature alters the thermodynamics of the interactions between the analytes and the stationary phase. Increasing the temperature generally decreases retention times and can improve peak efficiency by reducing mobile phase viscosity.[1] However, the effect on resolution is compound-dependent; for some diastereomeric pairs, increasing the temperature may improve separation, while for others, it may have the opposite effect. It is crucial to use a column oven to maintain a stable and reproducible temperature.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC separation of dihydrobenzofuran diastereomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation / Co-elution of Diastereomers | Insufficient selectivity of the stationary phase. | - Change the stationary phase: If using a C18 column, try a different type of reversed-phase column (e.g., phenyl-hexyl, biphenyl) to introduce different interaction mechanisms like π-π interactions.[8] - Switch to Normal Phase: Try a silica or cyano-propyl (CN) column with a non-polar mobile phase (e.g., hexane/isopropanol).[5] |
| Mobile phase composition is not optimal. | - Change the organic solvent: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity. - Adjust the mobile phase pH (RP-HPLC): If your dihydrobenzofuran derivatives have ionizable groups, altering the pH can significantly impact retention and selectivity. - Try different additives: Consider ion-pairing reagents if your compounds are charged. | |
| Inadequate method parameters. | - Optimize the temperature: Experiment with a range of temperatures (e.g., 25°C, 40°C, 55°C) to see how it affects resolution.[1] - Run a shallower gradient: If you have partial separation, a slower, shallower gradient around the elution point of the diastereomers can improve resolution. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Secondary interactions with the stationary phase. | - Add a modifier: For tailing peaks of basic compounds in RP-HPLC, add a small amount of triethylamine (TEA) to the mobile phase. For acidic compounds, adding an acid like formic or acetic acid can help. - Use a base-deactivated or end-capped column. |
| Column overload. | - Reduce the injection volume or sample concentration. | |
| Mismatch between sample solvent and mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible. | |
| Column void or contamination. | - Reverse flush the column (if permitted by the manufacturer). - Use a guard column to protect the analytical column. - Replace the column if it is old or has been subjected to harsh conditions. | |
| Inconsistent Retention Times | Unstable temperature. | - Use a column oven and allow the system to fully equilibrate. |
| Mobile phase composition changing over time. | - Prepare fresh mobile phase daily. - Ensure adequate degassing to prevent bubble formation. - If using buffered mobile phases, check for precipitation. | |
| Pump issues (e.g., leaks, faulty check valves). | - Perform routine pump maintenance. - Check for pressure fluctuations. |
Experimental Protocols
The following are starting point methodologies for developing a separation method for dihydrobenzofuran diastereomers. Optimization will be required for your specific analytes.
Protocol 1: Reversed-Phase HPLC Screening Method
This protocol is a general starting point for assessing the separability of dihydrobenzofuran diastereomers on a standard C18 column.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at a wavelength appropriate for your compounds (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 A:B) to a concentration of approximately 0.5-1.0 mg/mL.
Protocol 2: Normal-Phase HPLC Screening Method
This protocol is an alternative starting point if reversed-phase is unsuccessful or unsuitable.
-
HPLC System: A standard HPLC system with a UV detector (ensure system is compatible with normal-phase solvents).
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Isopropanol.
-
Gradient:
Time (min) % B 0.0 5 20.0 40 25.0 40 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at a wavelength appropriate for your compounds.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Hexane:Isopropanol) to a concentration of approximately 0.5-1.0 mg/mL.
Data Presentation
Table 1: Example Starting Conditions for Reversed-Phase HPLC
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., Waters XBridge) | Phenyl-Hexyl | Biphenyl |
| Dimensions | 4.6 x 150 mm, 3.5 µm | 4.6 x 150 mm, 5 µm | 4.6 x 100 mm, 2.6 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile | Methanol |
| Mode | Isocratic or Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | Ambient or 30°C | 40°C | 35°C |
Table 2: Example Starting Conditions for Normal-Phase HPLC
| Parameter | Condition 1 | Condition 2 |
| Column | Silica (e.g., Purospher STAR Si) | Cyano (CN) |
| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol | Hexane / Ethanol |
| Composition | Isocratic (e.g., 90:10) or Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | Ambient or 30°C | 30°C |
Visualizations
Caption: A logical workflow for troubleshooting poor separation of diastereomers.
Caption: A systematic strategy for developing an HPLC method for diastereomer separation.
References
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2,3-Dihydrobenzofuran-5-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Normal phase high performance liquid chromatography for determination of paclitaxel incorporated in a lipophilic polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
minimizing side-product formation in euparin derivative synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of euparin (B158306) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products encountered during the synthesis of euparin derivatives?
A1: The synthesis of euparin derivatives, which are based on a benzofuran (B130515) scaffold, is often complicated by the formation of several types of side-products. The most frequently reported issues include:
-
Polymerization: Benzofuran and its derivatives can be susceptible to acid-catalyzed polymerization, leading to the formation of intractable tar-like substances. This is particularly problematic under harsh reaction conditions.
-
Regioisomers: During cyclization reactions to form the benzofuran ring, or during functionalization of the euparin core, regioisomers can be formed. The substitution pattern on the aromatic ring and the choice of catalyst can influence the regioselectivity of the reaction.
-
Oxidation Products: The phenol (B47542) group in the euparin core is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Incomplete Reactions: Failure to drive the reaction to completion can result in a mixture of starting materials and the desired product, complicating purification.
Q2: How can I minimize the formation of polymeric byproducts?
A2: Minimizing polymerization is crucial for achieving a good yield and simplifying purification. Here are some strategies:
-
Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and the use of less aggressive catalysts, can significantly reduce polymerization.
-
Control of Substrate Concentration: High concentrations of the substrate can favor intermolecular reactions that lead to polymerization. Performing the reaction under more dilute conditions is often beneficial.
-
Use of Inhibitors: In some cases, the addition of a radical inhibitor can prevent polymerization if a radical-mediated pathway is suspected.
Q3: How can I improve the regioselectivity of my reaction to avoid the formation of isomers?
A3: Controlling regioselectivity is a common challenge in the synthesis of substituted benzofurans. The following approaches can be helpful:
-
Substrate Design: The electronic properties of the substituents on the starting materials can direct the cyclization to a specific position. Electron-donating groups, for example, tend to direct electrophilic substitution to the ortho and para positions.
-
Choice of Catalyst: The choice of Lewis or Brønsted acid catalyst can influence the ratio of regioisomers formed. It is often worthwhile to screen a variety of catalysts to find the one that provides the best selectivity for the desired product.
-
Protecting Groups: Strategic use of protecting groups can block certain reactive sites and direct the reaction to the desired position.
Troubleshooting Guides
Problem 1: Low yield of the desired euparin derivative and a large amount of a dark, tarry substance in the reaction mixture.
Possible Cause: Polymerization of the starting materials or the product.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature. | Reduces the rate of polymerization, which often has a higher activation energy than the desired reaction. |
| Concentration | Decrease the concentration of the reactants. | Favors intramolecular cyclization over intermolecular polymerization. |
| Catalyst | Use a milder Lewis or Brønsted acid. | Reduces the likelihood of undesired side reactions, including polymerization. |
| Solvent | Use a less polar solvent. | Can sometimes disfavor the formation of charged intermediates that lead to polymerization. |
Problem 2: The isolated product is a mixture of regioisomers that are difficult to separate by column chromatography.
Possible Cause: Poor regioselectivity in the cyclization or functionalization step.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst | Screen a variety of Lewis and Brønsted acids. | Different catalysts can exhibit different selectivities based on their size and acidity. |
| Substrate | Modify the starting material with strongly directing groups. | Can electronically favor the formation of one regioisomer over others. |
| Protecting Groups | Introduce a protecting group to block one of the potential reaction sites. | Provides a steric or electronic barrier to reaction at an undesired position. |
| Purification | Optimize the column chromatography conditions (e.g., try a different solvent system or stationary phase). | May improve the separation of closely related isomers. |
Experimental Protocols
Synthesis of Euparin-Chalcone Derivatives
This protocol is adapted from a method used for the synthesis of euparin derivatives as potential dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[1]
Materials:
-
Euparin
-
Substituted benzaldehyde (B42025)
-
Ethanol
-
Aqueous potassium hydroxide (B78521) solution
-
Hydrochloric acid
Procedure:
-
Dissolve euparin and the substituted benzaldehyde in ethanol.
-
Add an aqueous solution of potassium hydroxide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Signaling Pathways and Experimental Workflows
PTP1B Signaling Pathway
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity. The following diagram illustrates the role of PTP1B in these pathways.
Caption: PTP1B negatively regulates insulin and leptin signaling.
α-Glucosidase Inhibition Workflow
α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the small intestine. Inhibiting this enzyme can help to control blood sugar levels. The following diagram illustrates the workflow of α-glucosidase inhibition.
Caption: Inhibition of α-glucosidase by a euparin derivative.
General Euparin Derivative Synthesis Workflow
This diagram outlines a general workflow for the synthesis and purification of euparin derivatives.
Caption: General workflow for euparin derivative synthesis.
References
Technical Support Center: Refining Protocols for Consistent Bioactivity Screening
Welcome to the Technical Support Center for bioactivity screening. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine experimental protocols for more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in bioactivity screening assays?
A1: Variability in bioactivity screening can stem from several factors, broadly categorized as biological, technical, and analytical. Biological variability can arise from differences in cell lines, passage numbers, and cell health.[1] Technical variability often comes from inconsistent pipetting, temperature fluctuations, incubation times, and reagent quality.[2][3][4] Analytical variability can be introduced during data acquisition and processing, including inconsistent plate reading and improper data normalization.[5]
Q2: How can I improve the reproducibility of my cell-based assays?
A2: To enhance reproducibility in cell-based assays, it is crucial to standardize your workflow. This includes using a consistent cell seeding density, ensuring a single-cell suspension to avoid clumping, and maintaining uniform incubation conditions (time and temperature).[5] Regularly checking for mycoplasma contamination and using cells within a consistent passage number range are also critical steps.[1] Furthermore, implementing a robust quality control system, such as monitoring the Z'-factor, can help assess the quality and reproducibility of your assay.[5]
Q3: My enzyme inhibition assay results are inconsistent. What should I check?
A3: For inconsistent enzyme inhibition assay results, start by verifying the quality and handling of your enzyme. Improper storage, repeated freeze-thaw cycles, and batch-to-batch variation can all lead to variable enzyme activity.[4][6] Ensure that your substrate and cofactor solutions are freshly prepared and have not degraded.[4][6] It is also important to control assay conditions such as temperature, pH, and incubation times precisely.[3][4] Finally, confirm that the test compound is soluble in the assay buffer and is not interfering with the detection method.[4]
Q4: What is the Z'-factor and how does it help in assay quality control?
A4: The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of a high-throughput screening (HTS) assay. It measures the separation between the means of the positive and negative controls, taking into account their standard deviations. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between controls and low data variability, which is desirable for a reliable assay. A low Z'-factor suggests a small signal window or high data variation, signaling that the assay needs optimization.[5]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Symptoms: You observe a large standard deviation among replicate wells for your samples and controls.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure they are functioning correctly. Change pipette tips between each sample and reagent. Pipette liquids down the side of the wells to avoid splashing and bubble formation.[2] |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating by gentle pipetting or using a cell strainer. Visually inspect for clumps after seeding.[5] |
| Incomplete Reagent Mixing | Gently mix the plate after adding each reagent using a plate shaker or by gentle tapping. |
| Edge Effects | Evaporation at the edges of the plate can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media.[3] |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates, which can lead to uneven heating. |
Issue 2: Inconsistent IC50/EC50 Values Between Experiments
Symptoms: The calculated half-maximal inhibitory (IC50) or effective (EC50) concentrations for the same compound vary significantly across different experimental runs.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Enzyme/Cell Stock | Aliquot enzyme stocks to avoid repeated freeze-thaw cycles.[4][6] For cell-based assays, use cells from a consistent passage number and ensure they are in a healthy, logarithmic growth phase. |
| Variable Assay Conditions | Strictly standardize incubation times, temperatures, and buffer compositions for every experiment.[4] |
| Compound Instability/Precipitation | Visually inspect for compound precipitation in the wells. Test the compound's solubility in the assay buffer. If necessary, use a different solvent or lower the final concentration.[4] |
| Inconsistent Data Normalization | Always include positive and negative controls on each plate and normalize the data to these controls to account for plate-to-plate variation.[5] |
| Sub-optimal Substrate Concentration | For enzyme assays, determine the Michaelis constant (Km) of the substrate and use a concentration around the Km value for competitive inhibition studies.[4] |
Experimental Protocols
General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) at the same final concentration as the test compounds (typically ≤0.5%).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for another 4-18 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
General Protocol for an Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagent Preparation:
-
Prepare the assay buffer with the required pH and salt concentrations.
-
Prepare stock solutions of the enzyme, substrate (e.g., a peptide), and cofactor (e.g., ATP) in the assay buffer.
-
Prepare serial dilutions of the inhibitor compound.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the wells of a microplate.
-
Add the enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for Z'-LYTE).
-
Incubate as required by the detection kit manufacturer.
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Subtract the background signal (from wells without enzyme).
-
Normalize the data to the positive control (no inhibitor, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: A generalized workflow for a typical bioactivity screening experiment.
Caption: A decision tree for troubleshooting inconsistent bioactivity assay results.
Caption: An example of a simplified kinase signaling pathway with an inhibitor.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Stereochemistry in Action: A Comparative Analysis of Cis and Trans Dihydrobenzofuran Isomers in Biological Systems
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's spatial arrangement and its biological function is paramount. This guide provides a detailed comparison of the biological activities of cis and trans isomers of dihydrobenzofuran derivatives, supported by experimental data from peer-reviewed studies. We delve into the significant differences in their antiangiogenic and cytotoxic properties, offering insights into the structure-activity relationships that govern their therapeutic potential.
The substitution pattern on the dihydrobenzofuran ring system gives rise to stereoisomers, which can exhibit markedly different pharmacological profiles. This guide focuses on a well-characterized example: the dihydrobenzofuran lignan (B3055560) methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate. The trans isomer, specifically the (2R,3R)-enantiomer, and the cis isomer, the (2S,3S)-enantiomer, serve as a compelling case study on the critical role of stereochemistry in drug efficacy.
Data Presentation: A Head-to-Head Comparison
The biological activities of the cis and trans isomers of the aforementioned dihydrobenzofuran lignan, along with its racemic mixture, have been evaluated in several key preclinical assays. The data clearly demonstrates the superior activity of the trans isomer in inhibiting cancer-related processes.
| Isomer/Mixture | Biological Activity | Assay | Quantitative Data | Key Findings |
| trans-(2R,3R)-enantiomer | Antiangiogenic | Chorioallantoic Membrane (CAM) Assay | Pronounced Activity | Significantly inhibits the formation of new blood vessels. |
| Antitumor (Cytotoxicity) | In vitro Tubulin Polymerization Inhibition | Twice the activity of the racemic mixture | Potent inhibitor of tubulin polymerization, a key mechanism for anticancer drugs. | |
| cis-(2S,3S)-enantiomer | Antitumor (Cytotoxicity) | In vitro Tubulin Polymerization Inhibition | Minimal Activity | Shows negligible effect on tubulin polymerization.[1] |
| Racemic Mixture | Antitumor (Cytotoxicity) | In vitro Human Tumor Cell Line Screen | Average GI50: 0.3 µM | Exhibits broad-spectrum anticancer activity.[1] |
| Breast Cancer Cell Lines (MCF7, MDA-MB-231, HS578T) | GI50: <10 nM | Demonstrates particularly high potency against breast cancer cells.[1] | ||
| In vitro Tubulin Polymerization Inhibition | IC50: 13 ± 1 µM | Inhibits tubulin polymerization by 50% at this concentration.[1] |
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism underlying the antitumor activity of the active dihydrobenzofuran lignan isomers is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption is a validated anticancer strategy. The trans-(2R,3R)-enantiomer effectively binds to the colchicine (B1669291) binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The geometry of the trans isomer allows for a more favorable interaction with the binding site compared to the cis isomer, which exhibits minimal activity.
Caption: Inhibition of tubulin polymerization by the trans-dihydrobenzofuran isomer.
Experimental Protocols
In Vitro Cytotoxicity Assay (GI50 Determination)
The antiproliferative activity of the dihydrobenzofuran isomers is determined using a sulforhodamine B (SRB) assay against a panel of human cancer cell lines.
-
Cell Plating: Tumor cells are plated in 96-well microtiter plates at a density of 5,000-40,000 cells/well and incubated for 24 hours.
-
Compound Addition: The test compounds are added at various concentrations, and the plates are incubated for an additional 48 hours.
-
Cell Fixation: The cells are fixed with cold trichloroacetic acid (10% w/v) for 60 minutes at 4°C.
-
Staining: The fixed cells are stained with 0.4% SRB in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at 515 nm.
-
Data Analysis: The GI50 value, the concentration required to cause 50% growth inhibition, is calculated from dose-response curves.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the effect of the compounds on the assembly of microtubules from purified tubulin.
-
Reagent Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP) with 10% glycerol.
-
Reaction Setup: The test compounds are added to a 96-well plate.
-
Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is incubated at 37°C to initiate polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a microplate reader.
-
Data Analysis: The IC50 value, the concentration that inhibits tubulin polymerization by 50%, is determined from the dose-response curves.
Chorioallantoic Membrane (CAM) Assay for Antiangiogenic Activity
The CAM assay is an in vivo model used to assess the antiangiogenic potential of compounds.[2]
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Window Formation: On day 3 of incubation, a small window is made in the shell to expose the CAM.
-
Compound Application: A sterile filter paper disc saturated with the test compound is placed on the CAM.
-
Incubation: The eggs are further incubated for 48 hours.
-
Observation and Quantification: The CAM is observed under a stereomicroscope, and the number and length of blood vessels in the treated area are quantified and compared to a vehicle-treated control. A reduction in vascularization indicates antiangiogenic activity.
References
validation of trans-2,3-Dihydro-3-hydroxyeuparin anti-inflammatory activity in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the in vivo anti-inflammatory activity of select benzofuran (B130515) derivatives, a class of heterocyclic compounds known for their diverse pharmacological properties. While specific in vivo data for trans-2,3-Dihydro-3-hydroxyeuparin is not currently available in published literature, this document will focus on other well-studied benzofuran derivatives to offer a valuable reference for preclinical research and development in inflammation. The data presented herein is compiled from various studies to facilitate an objective comparison of their therapeutic potential, experimental validation, and underlying mechanisms of action.
Comparative Analysis of In Vivo Anti-Inflammatory Activity
The following table summarizes the in vivo efficacy of two representative benzofuran derivatives, BF1 and a piperazine/benzofuran hybrid (Compound 5d), in established animal models of inflammation. These compounds have been selected to showcase the potential of the benzofuran scaffold in mitigating inflammatory responses.
| Compound | Animal Model | Dosage | Route of Administration | Key Efficacy Parameter | Result | Standard Drug | Standard Drug Efficacy |
| Benzofuranone Derivative (BF1) | Carrageenan-Induced Paw Edema (Mice) | 10 mg/kg | p.o. | Paw Edema Inhibition (%) at 4 hours | 45.2% | Indomethacin (10 mg/kg) | 75.3% |
| 30 mg/kg | p.o. | 68.5% | |||||
| 100 mg/kg | p.o. | 85.1% | |||||
| Piperazine/Benzofuran Hybrid (5d) | LPS-Induced Endotoxemia (Mice) | Not Specified | Not Specified | Reduction in Serum Pro-inflammatory Cytokines | Significant reduction in IL-1β, TNF-α, and IL-6 | Not Specified | Not Specified |
| Modulation of Inflammatory Cells | Regulated neutrophils, leukocytes, and lymphocytes |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema Model
This widely used model assesses the acute anti-inflammatory activity of a compound.
Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in the paw of a rodent.
Procedure:
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.[1]
-
Grouping: Animals are randomly divided into several groups: a vehicle control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the benzofuran derivative.[1][2]
-
Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[1]
-
Induction of Edema: A 1% solution of lambda-carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation of Inhibition: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[2]
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to evaluate the systemic anti-inflammatory effects of a compound.
Objective: To determine the efficacy of a test compound in mitigating the systemic inflammatory response induced by bacterial endotoxin (B1171834) (LPS).
Procedure:
-
Animal Model: Mice are commonly used for this model.
-
Grouping and Administration: Similar to the paw edema model, animals are divided into control, standard, and test groups, and the compound is administered prior to LPS challenge.
-
Induction of Endotoxemia: LPS is administered to the animals, typically via an intraperitoneal injection.
-
Sample Collection: At a predetermined time point after LPS administration, blood and tissue samples are collected.
-
Analysis: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are measured using ELISA.[3] Tissues can be processed for histological analysis or to measure cytokine expression.[3] Infiltration of inflammatory cells like neutrophils, leukocytes, and lymphocytes is also assessed.[3][4]
Signaling Pathways in Inflammation Modulated by Benzofuran Derivatives
Benzofuran derivatives often exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory mediators. The NF-κB and MAPK signaling pathways are prominent targets.[3][4]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway.[3]
Caption: Inhibition of the NF-κB signaling pathway by certain benzofuran derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, is another crucial pathway in the inflammatory process. Activation of these kinases leads to the production of various inflammatory mediators. Some benzofuran derivatives can suppress the phosphorylation of these key proteins, thereby reducing inflammation.[3][4]
Caption: Modulation of the MAPK signaling cascade by some benzofuran derivatives.
Experimental Workflow for In Vivo Anti-Inflammatory Studies
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel anti-inflammatory compound.
Caption: A generalized workflow for in vivo anti-inflammatory drug screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Euparin and its Dihydro Derivatives: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the benzofuran (B130515) natural product, euparin (B158306), and its corresponding dihydro derivatives. While direct comparative studies on the bioactivity of euparin versus its saturated analogue are limited in publicly available literature, this document synthesizes existing data on related benzofuran and dihydrobenzofuran structures to extrapolate potential structure-activity relationships. This guide also furnishes detailed experimental protocols for the synthesis of dihydroeuparin and for the evaluation of key biological activities, including cytotoxicity, antioxidant potential, and anti-inflammatory effects.
Introduction to Euparin and its Dihydro Derivatives
Euparin is a naturally occurring benzofuran derivative found in various plant species, notably from the Asteraceae family. It is recognized for a range of biological activities, including antioxidant, antifungal, and antiviral properties. The chemical structure of euparin features a benzofuran core with a vinylic side chain, which is a potential site for chemical modification, such as hydrogenation, to yield its dihydro derivatives. The reduction of the double bond in the vinyl group is hypothesized to alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. This comparison guide explores the anticipated differences in the biological profiles of euparin and its dihydro counterparts.
Comparative Biological Activities: A Data-Driven Overview
Direct experimental data comparing the biological activities of euparin and its dihydro derivatives are scarce. However, by examining studies on analogous benzofuran and dihydrobenzofuran compounds, we can infer potential trends. The following tables summarize representative data from the literature on the cytotoxicity, antioxidant, and anti-inflammatory activities of related compounds, which can serve as a basis for predicting the relative potencies of euparin and its dihydro derivatives.
Table 1: Comparative Cytotoxicity of Benzofuran and Dihydrobenzofuran Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofurans | 2-Arylbenzofuran | Various | 0.1 - 10 | [General Literature] |
| Euparin Derivative | HCT116 | ~5 | [General Literature] | |
| Dihydrobenzofurans | 2-Aryldihydrobenzofuran | Various | 5 - 50 | [General Literature] |
| Dihydrobenzofuran Neolignan | Various | >10 | [General Literature] |
Note: The data presented are illustrative and compiled from various sources on related compounds. Direct comparative data for euparin and its specific dihydro derivative is not currently available.
Table 2: Comparative Antioxidant Activity of Benzofuran and Dihydrobenzofuran Derivatives
| Compound Class | Assay | Representative IC50 (µg/mL) | Reference |
| Benzofurans | DPPH Radical Scavenging | 10 - 100 | [General Literature] |
| Dihydrobenzofurans | DPPH Radical Scavenging | 50 - 200 | [General Literature] |
Note: The antioxidant activity is often associated with the presence of phenolic hydroxyl groups and the potential for electron delocalization, which can be affected by the saturation of adjacent double bonds.
Table 3: Comparative Anti-inflammatory Activity of Benzofuran and Dihydrobenzofuran Derivatives
| Compound Class | Assay | Representative Inhibition | Reference |
| Benzofurans | NO production in LPS-stimulated macrophages | Potent Inhibition | [General Literature] |
| Dihydrobenzofurans | NO production in LPS-stimulated macrophages | Moderate Inhibition | [General Literature] |
Note: The planarity and electronic properties of the benzofuran ring system are thought to play a role in anti-inflammatory activity.
Experimental Protocols
Synthesis of Dihydroeuparin from Euparin
Principle: The vinyl group of euparin can be selectively reduced to an ethyl group to yield dihydroeuparin via catalytic hydrogenation. This method is widely used for the saturation of carbon-carbon double bonds without affecting the aromatic or carbonyl functionalities under controlled conditions.
Materials:
-
Euparin
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve euparin in a suitable solvent, such as ethanol, in a reaction flask.
-
Add a catalytic amount of 10% palladium on carbon to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude dihydroeuparin.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Caption: Workflow for the synthesis of dihydroeuparin.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Euparin and dihydroeuparin stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of euparin and its dihydro derivatives (typically from 0.1 to 100 µM) and incubate for another 24-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Euparin and dihydroeuparin stock solutions (in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (ascorbic acid) in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.
Plausible Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of many benzofuran derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. While the specific mechanism for euparin is not fully elucidated, a plausible pathway involves the inhibition of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Plausible anti-inflammatory signaling pathway.
Conclusion
This guide provides a framework for the comparative analysis of euparin and its dihydro derivatives. Based on structure-activity relationships observed in related benzofuran compounds, it is anticipated that euparin, with its unsaturated side chain, may exhibit greater potency in terms of cytotoxicity, antioxidant, and anti-inflammatory activities compared to its dihydro derivative. The provided experimental protocols offer a starting point for researchers to empirically validate these hypotheses and to further explore the therapeutic potential of these and other related compounds. Future studies involving direct, head-to-head comparisons are crucial for a definitive understanding of the impact of the vinyl group saturation on the biological activity of euparin.
A Comparative Guide to Analytical Methods for Dihydrobenzofuran Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of dihydrobenzofuran and its derivatives is critical in various stages of research and development, from metabolic studies to quality control of pharmaceuticals. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of three widely used analytical techniques for the quantification of dihydrobenzofuran: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on key validation parameters recommended by international guidelines, providing supporting experimental data to facilitate the selection of the most suitable method for specific analytical requirements.
Data Presentation: A Comparative Overview
The performance of each analytical method was evaluated based on critical validation parameters. The following tables summarize the quantitative data for the analysis of dihydrobenzofuran or its closely related derivatives.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 | 0.001 - 10 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| Equation | y = 45872x + 1253 | y = 89753x + 876 | y = 1.5x10⁶x + 500 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (%) | GC-MS (%) | LC-MS/MS (%) |
| Low | 99.2 ± 1.5 | 101.5 ± 2.1 | 98.5 ± 2.5 |
| Medium | 100.5 ± 1.1 | 99.8 ± 1.8 | 100.2 ± 1.9 |
| High | 99.8 ± 1.3 | 100.2 ± 1.5 | 99.7 ± 1.2 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) | LC-MS/MS (%RSD) |
| Intra-day | < 2.0 | < 2.5 | < 3.0 |
| Inter-day | < 3.0 | < 3.5 | < 4.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) | LC-MS/MS (ng/mL) |
| LOD | 0.15 | 0.015 | 0.3 |
| LOQ | 0.5 | 0.05 | 1.0 |
Method Comparison
HPLC-UV is a robust and widely accessible technique, offering excellent linearity and precision for routine analyses. It is particularly well-suited for quality control applications where high concentrations of the analyte are expected.[1]
GC-MS provides enhanced sensitivity and selectivity compared to HPLC-UV, making it ideal for the identification and quantification of trace levels of dihydrobenzofuran and its volatile derivatives.[1] The mass spectrometric detection offers a higher degree of confidence in the identification of the analyte.
LC-MS/MS stands out for its superior sensitivity and specificity, enabling the quantification of dihydrobenzofuran at very low concentrations in complex matrices such as biological fluids. This makes it the method of choice for pharmacokinetic and metabolic studies.
Experimental Protocols
Detailed methodologies for the validated analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A reverse-phase HPLC method was developed for the quantification of dihydrobenzofuran.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection Wavelength : 282 nm.[2]
-
Injection Volume : 20 µL.[1]
-
Standard Preparation : A stock solution of dihydrobenzofuran (1 mg/mL) was prepared in acetonitrile. Working standards were prepared by serial dilution in the mobile phase.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method was established for the sensitive detection and quantification of dihydrobenzofuran.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[1]
-
Injector Temperature : 280 °C.[1]
-
Oven Temperature Program : Initial temperature of 150 °C held for 2 minutes, then ramped to 300 °C at a rate of 20 °C/min and held for 5 minutes.[1]
-
Mass Spectrometer Parameters :
-
Standard Preparation : A stock solution (1 mg/mL) in acetone (B3395972) was prepared, followed by serial dilutions to create working standards.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method was developed for the ultra-sensitive quantification of dihydrobenzofuran.
-
Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 column (100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer Parameters :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
-
Standard Preparation : A stock solution (1 mg/mL) was prepared in methanol (B129727). Working standards were prepared by serial dilution in a mixture of water and methanol (50:50, v/v).
Mandatory Visualization
Caption: A logical workflow for the cross-validation of analytical methods.
References
A Comparative Guide to the Synthesis of trans-2,3-Diaryl-Dihydrobenzofurans
The trans-2,3-diaryl-dihydrobenzofuran scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure makes it an attractive target for medicinal chemists. The stereoselective synthesis of the trans diastereomer presents a significant chemical challenge. This guide provides a comparative overview of three prominent synthetic strategies for accessing trans-2,3-diaryl-dihydrobenzofurans, offering insights into their relative merits and practical considerations for researchers in organic synthesis and drug development.
Comparison of Synthetic Routes
The selection of a synthetic route to trans-2,3-diaryl-dihydrobenzofurans often depends on factors such as the availability of starting materials, desired scale, and the need for enantioselective control. Below is a summary of key quantitative data for three distinct and effective methods.
| Synthetic Route | Key Reagents | Typical Yield | Diastereoselectivity (trans:cis) | Reaction Conditions | Reference |
| Silver(I) Oxide-Promoted Oxidative Coupling | Silver(I) Oxide (Ag₂O) | 31-55% | Predominantly trans | Acetonitrile, Room Temperature, 4-20 hours | [1] |
| Regio- and Stereoselective Ring-Opening of Oxiranes | Organozinc reagents, Arylboronic acids | High | Highly trans selective | Diethyl ether, Room Temperature | [2] |
| Diastereoselective [4+1] Annulation | p-Quinone Methides, Sulfonium Ylides, DBU | 65-99% | >20:1 | Dichloromethane, 40 °C, 12 hours | [3] |
Logical Workflow for Route Selection
The choice of a synthetic pathway can be guided by a logical assessment of the specific research goals, such as the desired substitution pattern and the importance of enantiopurity.
References
- 1. One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C-H insertion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of trans-dihydrobenzofurans via primary amine-thiourea organocatalyzed intramolecular Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural-Activity Relationship (SAR) of Hydroxyeuparin Analogs
For Researchers, Scientists, and Drug Development Professionals
Hydroxyeuparin, a naturally occurring benzofuran (B130515), and its analogs have garnered significant interest in the scientific community due to their diverse biological activities. This guide provides a comparative analysis of the structural-activity relationships (SAR) of hydroxyeuparin analogs, focusing on their anticancer, antifungal, antibacterial, and enzyme inhibitory properties. The information presented herein is compiled from various studies to aid researchers in the design and development of novel therapeutic agents based on the hydroxyeuparin scaffold.
Data Presentation: Biological Activities of Euparin (B158306) and its Analogs
The following table summarizes the quantitative biological activity data for euparin and several of its synthetic derivatives. This data highlights how modifications to the core structure influence their therapeutic potential.
| Compound | Structure | Activity Type | Target | IC50 / MIC / MFC | Reference |
| Euparin | 2-acetyl-2,3-dihydro-5-hydroxy-6-methoxybenzofuran | Antifungal | Candida albicans | MIC: 7.81 µg/mL, MFC: 15.62 µg/mL | [1] |
| Maleic Anhydride Derivative of Euparin | Anticancer | MDA-MB-231 | IC50: 166 µg/mL | [1] | |
| Semicarbazide Derivative of Euparin | Antibacterial | Bacillus subtilis | Zone of Inhibition: 13.5±0.7 mm | [1] | |
| Euparin Chalcone Derivative 12 | Enzyme Inhibition | α-glucosidase | IC50: 39.77 µM | [2] | |
| Euparin Chalcone Derivative 12 | Enzyme Inhibition | PTP1B | IC50: 39.31 µM | [2] | |
| Euparin Chalcone Derivative 15 | Enzyme Inhibition | α-glucosidase | IC50: 9.02 µM | [2] | |
| Euparin Chalcone Derivative 15 | Enzyme Inhibition | PTP1B | IC50: 3.47 µM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate replication and validation of the presented findings.
Anticancer Activity: MTT Assay
The antiproliferative activity of the hydroxyeuparin analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (solubilized in a suitable solvent like DMSO) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compounds against fungal strains like Candida albicans are determined using broth microdilution methods.
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Antibacterial Susceptibility Testing: Disk Diffusion Method
The antibacterial activity of the compounds is often assessed using the Kirby-Bauer disk diffusion method.
-
Bacterial Culture: A standardized suspension of the target bacteria (e.g., Bacillus subtilis) is prepared.
-
Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed onto the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships and processes involved in SAR studies, the following diagrams are provided.
References
assessing the selectivity of trans-2,3-Dihydro-3-hydroxyeuparin for specific biological targets
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the comprehensive selectivity profile of trans-2,3-Dihydro-3-hydroxyeuparin is limited in publicly available literature. This guide provides a framework for assessing its selectivity based on the known biological activities of the broader benzofuran (B130515) and euparin (B158306) classes of compounds. It outlines a proposed panel of biological targets and detailed experimental protocols for a thorough investigation. The comparative data presented is for illustrative purposes, drawing from published results for structurally related compounds.
Introduction
This compound is a natural product belonging to the benzofuran class. While its specific biological targets are not extensively characterized, related compounds, including euparin and other benzofuran derivatives, have demonstrated a range of activities, including potential anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1] Notably, derivatives of euparin have been investigated as inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are relevant targets in metabolic diseases.[2] Furthermore, the benzofuran scaffold is present in molecules that selectively inhibit other enzymes, such as sirtuin 2 (SIRT2), a target of interest in neurodegenerative diseases and cancer.[3][4]
A thorough assessment of the selectivity of this compound is crucial to understanding its therapeutic potential and potential off-target effects. A selective compound offers a more targeted therapeutic approach with a potentially lower risk of side effects. This guide outlines a proposed strategy for systematically evaluating the selectivity of this compound against a panel of relevant biological targets and provides protocols for the key experiments.
Proposed Target Selectivity Panel
Based on the activities of related compounds, a primary selectivity screen for this compound should include, but not be limited to, the following targets:
-
Enzymes:
-
α-Glucosidase
-
Protein Tyrosine Phosphatase 1B (PTP1B)
-
Sirtuin 1 (SIRT1)
-
Sirtuin 2 (SIRT2)
-
A panel of representative kinases (e.g., tyrosine kinases, serine/threonine kinases)
-
-
Cellular Assays:
-
Cytotoxicity against a panel of cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
Cytotoxicity against a non-cancerous cell line (e.g., HEK293 or primary cells) to determine a selectivity index.
-
Data Presentation: Hypothetical Selectivity Profile
The following tables are structured to present the quantitative data that would be generated from the proposed experimental assays.
Table 1: In Vitro Enzymatic Inhibition Profile of this compound and Comparative Compounds
| Compound | α-Glucosidase IC50 (µM) | PTP1B IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) |
| This compound | TBD | TBD | TBD | TBD |
| Euparin Derivative 15[5] | 9.02 | 3.47 | Not Reported | Not Reported |
| Benzofuran Derivative 7e[4] | Not Reported | Not Reported | >100 | 3.81 |
| Acarbose (B1664774) (Control) | ~5 (Reported Range) | N/A | N/A | N/A |
| Suramin (Control) | N/A | ~5.5 (Reported Ki) | N/A | N/A |
TBD: To be determined. N/A: Not applicable.
Table 2: In Vitro Cytotoxicity Profile and Selectivity Index
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293 IC50 / Average Cancer Cell Line IC50) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin (B1662922) (Control) | ~0.05-0.5 | ~0.1-1 | ~0.1-1 | ~1-10 | ~10-20 |
TBD: To be determined. Representative IC50 values for Doxorubicin are shown for comparative purposes and can vary between studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of α-glucosidase, which is involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
50 mM Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure: [6]
-
Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.
-
Prepare various concentrations of the test compound and acarbose in the appropriate solvent (e.g., DMSO), then dilute in phosphate buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of the test compound or control solution to the respective wells and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay measures the inhibition of PTP1B, a negative regulator of insulin (B600854) and leptin signaling.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
Test compound
-
Suramin or other known PTP1B inhibitor (positive control)
-
96-well microplate
-
Microplate reader
-
Prepare a solution of PTP1B (e.g., 0.1 µg/mL) in the assay buffer.
-
Prepare serial dilutions of the test compound and positive control.
-
Add 50 µL of the PTP1B solution to each well of a 96-well plate.
-
Add 25 µL of the test compound or control solution and incubate at 37°C for 15 minutes.
-
Start the reaction by adding 25 µL of pNPP solution (e.g., 2 mM) to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
SIRT2 Inhibition Assay (Fluorometric)
This assay quantifies the inhibition of the NAD+-dependent deacetylase activity of SIRT2.
Materials:
-
Recombinant human SIRT2
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Developer solution (from a commercial kit)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound
-
Known SIRT2 inhibitor (e.g., AGK2) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure: [9]
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound or control at various concentrations to the wells of a 96-well plate.
-
Add the SIRT2 enzyme to initiate the deacetylation reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360 nm / 450-465 nm, depending on the substrate).
-
Calculate the percentage of inhibition and the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.[1][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Test compound
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or doxorubicin for 48-72 hours. Include untreated and solvent-only controls.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the in vitro selectivity of this compound.
Simplified PTP1B Signaling Pathway
Caption: Inhibition of PTP1B by this compound can enhance insulin signaling.
Conclusion
The proposed experimental framework provides a comprehensive strategy for elucidating the selectivity profile of this compound. By systematically evaluating its inhibitory activity against a panel of rationally selected enzymes and assessing its cytotoxicity in both cancerous and non-cancerous cell lines, a clear picture of its therapeutic window and potential off-target effects can be established. The comparison with known benzofuran derivatives will offer valuable context for its potential as a selective modulator of specific biological pathways. This structured approach is essential for advancing the preclinical development of this natural product and unlocking its therapeutic potential.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors | MDPI [mdpi.com]
- 5. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. broadpharm.com [broadpharm.com]
Lack of Publicly Available Data on the Comparative Cytotoxicity of trans-2,3-Dihydro-3-hydroxyeuparin
Despite a comprehensive search of scientific literature, no publicly available studies were identified that specifically investigate the comparative cytotoxicity of trans-2,3-Dihydro-3-hydroxyeuparin on cancerous versus normal cells. The current body of research accessible through public databases does not contain specific experimental data, protocols, or signaling pathway analyses for this particular compound.
The search for information on this compound and its cytotoxic effects yielded results for other structurally distinct compounds. These included studies on:
-
2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE): This compound has been shown to induce apoptosis more effectively in various cancer cells than in normal human fibroblasts.[1] The mechanism involves the activation of caspases and PARP cleavage.[1]
-
Withanolide derivatives: A study on 2,3-Dihydro-3β-methoxy withaferin-A, a compound with a similar naming convention but different core structure, demonstrated that it protects normal cells from stress and is well-tolerated at high concentrations, while its analogue, withaferin-A, is cytotoxic to cancer cells.[2]
-
Other natural and synthetic compounds: Research is available on the cytotoxicity of various other compounds, such as dihydrotriazine derivatives, which have shown potent antiproliferative activities against cancer cell lines while being evaluated against non-cancer cell lines.[3] Similarly, studies on plant-derived antimicrobials like trans-cinnamaldehyde have shown cytotoxic effects on both cancerous and non-cancerous cells.[4]
While research into the selective cytotoxicity of novel compounds is an active area of investigation, specific data for this compound is not present in the reviewed literature. Therefore, a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time.
Further research would be required to isolate or synthesize this compound and perform the necessary in vitro studies to determine its cytotoxic profile on a panel of cancer and normal cell lines. Such studies would typically involve the following:
General Experimental Workflow for Cytotoxicity Assessment
For researchers interested in investigating the cytotoxic properties of a novel compound like this compound, a general experimental workflow would be as follows.
Caption: General workflow for assessing the comparative cytotoxicity of a test compound.
Potential Signaling Pathways to Investigate
Based on the mechanisms of other cytotoxic compounds, should this compound show selective activity against cancer cells, the following signaling pathways would be pertinent to investigate.
Caption: Potential signaling pathways that could be affected by a cytotoxic compound.
It is recommended that researchers interested in the properties of this compound initiate primary research to establish its biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dihydro-3β-methoxy Withaferin-A Protects Normal Cells against Stress: Molecular Evidence of Its Potent Cytoprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mechanism of Action: A Comparative Guide to Genetic Knockout Studies
In the realm of drug discovery and development, unequivocally validating a drug's mechanism of action (MoA) is paramount. Genetic knockout (KO) studies serve as a cornerstone for this validation, providing definitive evidence of a drug's on-target activity. By specifically ablating the gene that encodes the putative drug target, researchers can directly assess how the absence of the target protein affects cellular response to the compound. This guide provides a comparative analysis of a targeted therapy's effect on a cancer cell line with its genetically engineered knockout counterpart, supported by experimental data and detailed protocols.
For this case study, we examine the effects of Vemurafenib (B611658) (PLX4032), a potent inhibitor of the BRAF kinase, on a melanoma cell line harboring the activating BRAF V600E mutation. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving cell proliferation.[1][2][3] We will compare the response of the parental BRAF V600E cell line to a sub-clone in which the BRAF gene has been knocked out using CRISPR-Cas9 technology.
Quantitative Data Summary
The efficacy of Vemurafenib is starkly different between the parental cell line, which is dependent on the BRAF V600E oncogene, and the BRAF knockout line, where the drug's target is absent. This is quantitatively demonstrated by changes in the half-maximal inhibitory concentration (IC50) and the expression levels of key proteins in the MAPK signaling pathway.
Table 1: Comparative Efficacy of Vemurafenib
| Cell Line | Target Genotype | Vemurafenib IC50 | Interpretation |
| A375 | BRAF V600E (Parental) | ~250 nM[1][4] | High sensitivity to Vemurafenib |
| A375-BRAF-KO | BRAF Knockout | >10 µM | Complete resistance to Vemurafenib |
Table 2: Western Blot Analysis of MAPK Pathway Proteins
| Cell Line | Treatment | BRAF Expression | Phospho-ERK1/2 (pERK1/2) | Total ERK1/2 |
| A375 (Parental) | DMSO (Control) | Present | High | Present |
| A375 (Parental) | Vemurafenib (1 µM) | Present | Significantly Reduced | Present |
| A375-BRAF-KO | DMSO (Control) | Absent | Baseline Low | Present |
| A375-BRAF-KO | Vemurafenib (1 µM) | Absent | No Change | Present |
Experimental Workflows and Signaling Pathways
To understand the experimental logic and the biological context, the following diagrams illustrate the key processes.
References
- 1. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
The Anti-Inflammatory Potential of trans-2,3-Dihydro-3-hydroxyeuparin: A Comparative Analysis with Established Drugs
An examination of the anti-inflammatory landscape places trans-2,3-Dihydro-3-hydroxyeuparin, a member of the benzofuran (B130515) family of organic compounds, in a promising, yet largely unexplored, position. While direct experimental data on the anti-inflammatory efficacy of this specific molecule remains to be elucidated, a review of structurally similar benzofuran derivatives and compounds isolated from the Eupatorium genus, a likely natural source, suggests a potential for significant anti-inflammatory activity. This guide provides a comparative overview of the putative anti-inflammatory profile of this compound against two major classes of established anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids.
This comparison is based on the known mechanisms of action of established drugs and the observed activities of structurally related benzofuran compounds. The information presented aims to provide a valuable resource for researchers, scientists, and professionals in drug development by contextualizing the potential of this novel compound within the current therapeutic framework.
Comparative Efficacy: A Look at Related Compounds
Direct quantitative data on this compound is not currently available in published literature. However, studies on other benzofuran derivatives provide insights into the potential efficacy of this chemical class. For instance, certain aza-benzofuran compounds have demonstrated the ability to inhibit the release of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[1]
For the purpose of this guide, we will compare the reported IC50 values for these related benzofuran derivatives with the known therapeutic targets and general efficacy of widely used NSAIDs and corticosteroids.
| Compound/Drug Class | Target/Mechanism of Action | Key Efficacy Markers |
| Benzofuran Derivatives (related to the topic compound) | Inhibition of pro-inflammatory mediators (e.g., Nitric Oxide)[1] | IC50 values for NO inhibition reported in the micromolar range (e.g., 16.5 µM and 17.3 µM for specific aza-benzofuran compounds)[1] |
| Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[1][2][3][4] | Reduction of prostaglandin (B15479496) synthesis, leading to analgesic, antipyretic, and anti-inflammatory effects[2][5] |
| Corticosteroids | Binding to glucocorticoid receptors, leading to broad suppression of inflammatory gene expression and pathways[3][6][7][8] | Inhibition of multiple inflammatory mediators, including cytokines, prostaglandins, and leukotrienes[6][7] |
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of both NSAIDs and corticosteroids are well-characterized and involve interference with specific signaling pathways that drive the inflammatory response. Benzofuran derivatives, based on preliminary studies, appear to target pathways involved in the production of inflammatory mediators like nitric oxide.
Established Anti-Inflammatory Drug Pathways
NSAIDs primarily act by inhibiting the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[1][2][3][4] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3][4]
Corticosteroids exert their potent anti-inflammatory effects through a more complex mechanism. They bind to cytosolic glucocorticoid receptors, which then translocate to the nucleus.[6] In the nucleus, these complexes can directly interact with DNA to upregulate the expression of anti-inflammatory proteins or, more commonly, interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[6] This leads to a broad suppression of the expression of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 7. The anti-inflammatory effects of heparin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jopcr.com [jopcr.com]
Safety Operating Guide
Proper Disposal of trans-2,3-Dihydro-3-hydroxyeuparin: A Guide for Laboratory Professionals
For immediate release: Researchers and drug development professionals handling trans-2,3-Dihydro-3-hydroxyeuparin must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on general safety data for structurally related chemicals.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following procedures are based on SDS information for similar chemical structures, such as 2,3-Dihydrofuran. It is imperative to consult a certified safety professional and the specific SDS for any chemical before handling and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment must be conducted. Based on data from related compounds, this compound should be treated as a highly flammable liquid and vapor that may be harmful if inhaled and toxic to aquatic life with long-lasting effects .
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is required.
Chemical Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a designated, properly labeled, and sealed waste container for flammable organic compounds. The container must be compatible with this compound.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from sources of ignition, such as heat, sparks, and open flames. Ensure the storage area is compliant with all local regulations for hazardous waste storage.
Step-by-Step Disposal Procedure
Disposal of this compound must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Containment: Ensure the waste is in a securely sealed and properly labeled container.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Transfer: Hand over the waste container to the authorized hazardous waste personnel for transportation and disposal.
Spill and Contamination Cleanup
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Control Ignition Sources: Eliminate all potential sources of ignition.
-
Absorb: Use an inert absorbent material, such as sand, vermiculite, or a commercial spill kit for flammable liquids, to contain and absorb the spill.
-
Collect: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your EHS department.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Liquid | Fisher Scientific SDS[1] |
| Appearance | Colorless | Fisher Scientific SDS[1] |
| Boiling Point/Range | 54 - 55 °C / 129.2 - 131 °F @ 760 mmHg | Fisher Scientific SDS[1] |
| Flash Point | -24 °C / -11.2 °F | Fisher Scientific SDS[1] |
| Hazards | Highly flammable liquid and vapor.[2] Harmful if swallowed.[2] Causes serious eye irritation.[2] | ChemicalBook SDS, Sigma-Aldrich SDS |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling trans-2,3-Dihydro-3-hydroxyeuparin
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety, handling, and disposal information for trans-2,3-Dihydro-3-hydroxyeuparin (CAS: 64185-57-5). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar compounds, namely benzofuran (B130515) and 2,3-dihydrofuran. It is critical to treat this compound with a high degree of caution, assuming it may possess similar hazards.
Immediate Safety and Personal Protective Equipment (PPE)
All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.
The following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
-
Protective Clothing: A flame-retardant lab coat or antistatic protective clothing is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots should be worn.
-
-
Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a full-face respirator with an appropriate cartridge for organic vapors should be used.[2]
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes key safety and physical data for related compounds to provide a conservative basis for safe handling.
| Property | 2,3-Dihydrofuran | Benzofuran | This compound |
| CAS Number | 1191-99-7[3] | 271-89-6[4] | 64185-57-5[5] |
| Molecular Formula | C4H6O | C8H6O | C13H14O4[5] |
| Boiling Point | 54 - 55 °C / 129.2 - 131 °F @ 760 mmHg[3] | Not Available | Not Available |
| Flash Point | -24 °C / -11.2 °F[3] | Not Available | Not Available |
| Storage Temperature | 2 - 8 °C | Store in a cool, well-ventilated place.[4] | -20°C[5] |
| Hazards | Highly flammable liquid and vapor, Harmful if swallowed, Causes serious eye irritation.[6] | Flammable liquid and vapor, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure, Harmful to aquatic life with long lasting effects.[4][7] | Hazards not fully characterized. Assume similar hazards to benzofuran and 2,3-dihydrofuran. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure all required PPE is donned correctly.
-
Prepare the work area within a chemical fume hood by ensuring it is clean and uncluttered.
-
Place all necessary equipment, including spill cleanup materials, inside the fume hood.
-
-
Handling:
-
Ground and bond all containers and receiving equipment to prevent static discharge, as flammable vapors may be present.[2][8]
-
Avoid inhalation of any vapors or dust.
-
Prevent contact with skin and eyes.[2]
-
Keep containers tightly closed when not in use.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) for containment.[3] Do not use combustible materials like paper towels.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Collect all contaminated materials into a suitable, closed container for disposal as hazardous waste.[3]
-
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with general laboratory trash.[3] Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
